molecular formula C6H8N2O2S B1597183 Methyl 3-Hydrazinothiophene-2-Carboxylate CAS No. 75681-13-9

Methyl 3-Hydrazinothiophene-2-Carboxylate

Cat. No.: B1597183
CAS No.: 75681-13-9
M. Wt: 172.21 g/mol
InChI Key: RWGYQWWIXLVGDJ-UHFFFAOYSA-N
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Description

Methyl 3-hydrazinothiophene-2-carboxylate (CAS 75681-13-9) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. This compound, with a molecular formula of C 6 H 8 N 2 O 2 S and a molecular weight of 172.21 g/mol, is characterized by its yellow solid appearance and a melting point of 69°C . Its key structural features include a reactive hydrazine group and an ester functional group attached to a thiophene ring, making it a versatile precursor or intermediate in heterocyclic synthesis . Researchers value this compound for its potential application in the synthesis of more complex sulfur- and nitrogen-containing heterocyclic scaffolds, which are core structures in many pharmaceuticals and agrochemicals . The reactive hydrazino group allows for the formation of various derivatives, such as hydrazones, which can be further cyclized. When handling, appropriate safety measures should be observed as it is considered an irritant to the eyes, respiratory system, and skin . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is available with a purity of 97% and is packaged in amber glass bottles to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydrazinylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O2S/c1-10-6(9)5-4(8-7)2-3-11-5/h2-3,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGYQWWIXLVGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380584
Record name Methyl 3-Hydrazinothiophene-2-Carboxylate
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Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75681-13-9
Record name Methyl 3-Hydrazinothiophene-2-Carboxylate
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Record name 75681-13-9
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Foundational & Exploratory

Methyl 3-hydrazinothiophene-2-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-hydrazinothiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Methyl 3-hydrazinothiophene-2-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal building block in synthetic and medicinal chemistry. Its structure uniquely combines a thiophene core, a privileged pharmacophore in numerous approved drugs, with a reactive hydrazine moiety and a versatile methyl ester group.[1] This trifecta of functional groups makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures, particularly fused heterocyclic systems with diverse pharmacological potential. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthesis pathway with mechanistic insights, and its significant applications for professionals engaged in chemical research and drug development.

Molecular Profile and Physicochemical Properties

The chemical identity and fundamental properties of Methyl 3-hydrazinothiophene-2-carboxylate are foundational to its application in synthetic chemistry. The molecule's structure is defined by a five-membered thiophene ring, substituted at the C2 position with a methyl carboxylate group (-COOCH₃) and at the C3 position with a hydrazine group (-NHNH₂).

Caption: 2D structure of Methyl 3-hydrazinothiophene-2-carboxylate.

The presence of the hydrazine and ester groups imparts a degree of polarity that influences its solubility and reactivity profile. While the thiophene ring provides a hydrophobic character, the N-H bonds of the hydrazine allow for hydrogen bonding, affecting its behavior in various solvent systems.

Identifier / Property Value Source
IUPAC Name methyl 3-hydrazinylthiophene-2-carboxylate[2][3]
CAS Number 75681-13-9[3]
Molecular Formula C₆H₈N₂O₂S[2][3]
Molecular Weight 172.2 g/mol [3]
Monoisotopic Mass 172.03065 Da[2]
InChIKey RWGYQWWIXLVGDJ-UHFFFAOYSA-N[2][3]
SMILES COC(=O)C1=C(NN)C=CS1[3]
Predicted XlogP 1.6[2]
Appearance Expected to be a solid at room temperatureInferred from similar structures[4]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcoholsInferred from thiophene properties[1][5]

Synthesis and Mechanistic Rationale

A robust and logical synthetic pathway to Methyl 3-hydrazinothiophene-2-carboxylate involves a multi-step process commencing with the well-established Gewald reaction to construct the core aminothiophene scaffold. This intermediate is then converted to the target hydrazine derivative via a classical diazotization-reduction sequence. This approach is favored for its reliability and use of readily available starting materials.

Experimental Protocol

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate via Gewald Reaction

This step builds the foundational 3-aminothiophene ring system. The Gewald reaction is a multicomponent condensation that efficiently forms substituted 2-aminothiophenes.[4][6]

  • Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer and reflux condenser, combine methyl cyanoacetate, an equimolar amount of a suitable α-mercapto carbonyl compound (or a precursor like 1,4-dithiane-2,5-diol), and elemental sulfur.[6]

  • Solvent and Catalyst: Dissolve the reagents in a suitable alcohol, such as methanol or ethanol. Add a catalytic amount of a base, typically a tertiary amine like triethylamine, to facilitate the initial Knoevenagel condensation.

  • Reaction Execution: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Filter the resulting solid, wash with cold solvent to remove impurities, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Causality Insight: The base catalyst is crucial for deprotonating the active methylene group of methyl cyanoacetate, initiating the condensation cascade. The use of elemental sulfur provides the necessary heteroatom for the thiophene ring closure.[7]

Step 2: Conversion of Amine to Hydrazine via Diazotization and Reduction

This two-part step transforms the stable amino group into the reactive hydrazine moiety.

  • Diazotization:

    • Dissolve the synthesized Methyl 3-aminothiophene-2-carboxylate in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5 °C. The formation of the diazonium salt can be confirmed by a positive starch-iodide paper test.

    • Self-Validating System: Maintaining the low temperature is critical. Diazonium salts are thermally unstable and can decompose violently or lead to unwanted side products if the temperature rises. The persistence of nitrous acid (checked by starch-iodide paper) indicates the completion of the reaction.

  • Reduction:

    • In a separate flask, prepare a reducing solution, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, and cool it to 0-5 °C.

    • Add the freshly prepared, cold diazonium salt solution dropwise to the stirred reducing solution. Maintain the low temperature throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours before letting it warm to room temperature.

    • Expertise Note: The choice of SnCl₂ as a reducing agent is a classic and effective method for converting aryl diazonium salts to arylhydrazines. It provides a reliable yield and is well-documented in organic synthesis literature.

  • Isolation and Purification:

    • Basify the acidic reaction mixture by carefully adding a concentrated base solution (e.g., NaOH or NH₄OH) until the pH is alkaline, which precipitates the crude hydrazine product.

    • Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

    • The crude product can be purified by recrystallization from a solvent mixture such as ethanol/water.

Caption: Synthetic workflow for Methyl 3-hydrazinothiophene-2-carboxylate.

Spectroscopic Characterization

Structural elucidation of the final product relies on standard spectroscopic techniques. The following are the expected characteristic signals for Methyl 3-hydrazinothiophene-2-carboxylate.

Technique Expected Signals and Interpretation
¹H NMR ~3.8 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃). ~4.5-5.5 ppm (broad singlet, 2H): Protons of the terminal -NH₂ of the hydrazine group. ~7.0-7.5 ppm (doublet, 1H) & ~7.6-8.0 ppm (doublet, 1H): The two coupled protons on the thiophene ring. ~8.5-9.5 ppm (broad singlet, 1H): Proton of the -NH- directly attached to the ring. Note: Hydrazine protons are D₂O exchangeable.
¹³C NMR ~52 ppm: Carbon of the methyl ester (-OCH₃). ~110-145 ppm: Four distinct signals corresponding to the carbons of the thiophene ring. The carbon attached to the hydrazine (C3) will be significantly upfield compared to the others. ~165 ppm: Carbonyl carbon of the methyl ester (C=O).
IR Spectroscopy (cm⁻¹) 3200-3400: Two or more sharp peaks corresponding to N-H stretching of the hydrazine group. ~3100: C-H stretching of the aromatic thiophene ring. ~2950: C-H stretching of the methyl group. ~1710: Strong, sharp absorption from the C=O stretching of the ester. ~1600: N-H bending (scissoring) of the primary amine group. ~1250: C-O stretching of the ester.

Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of Methyl 3-hydrazinothiophene-2-carboxylate stems primarily from the high nucleophilicity of its hydrazine group. This functionality readily undergoes condensation reactions with a wide array of carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives.[8]

This reaction is of paramount importance because hydrazide-hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[8][9]

G start Methyl 3-hydrazinothiophene-2-carboxylate process Condensation Reaction (Acid Catalyst, Reflux) start->process carbonyl Aldehyde/Ketone (R-CO-R') carbonyl->process product Thiophene-based Hydrazone Derivative process->product application Precursor for: - Antitumor Agents - Antimicrobial Agents - Fused Heterocycles (e.g., Thienopyridazines) product->application

Caption: Reactivity pathway leading to pharmacologically active scaffolds.

Furthermore, the molecule can serve as a precursor for constructing more complex, fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of thienopyrazoles, while reaction with α,β-unsaturated nitriles can yield thienopyridazines. These fused ring systems are actively explored in drug discovery programs targeting kinases, G-protein coupled receptors, and other cellular targets.[6] The presence of the methyl ester at the C2 position provides an additional handle for further synthetic modifications, such as amidation or reduction, allowing for the generation of diverse chemical libraries for high-throughput screening.

Handling, Storage, and Safety

Storage: Hydrazine derivatives can be sensitive to oxidation and light. To ensure long-term stability and purity, Methyl 3-hydrazinothiophene-2-carboxylate should be stored in a tightly sealed container in a cool, dry, and dark place.[10] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.[10]

Safety: Hydrazine derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, rinse affected areas immediately with plenty of water and seek medical attention.

Conclusion

Methyl 3-hydrazinothiophene-2-carboxylate is a strategically important molecular scaffold that offers immense potential for chemical synthesis and drug discovery. Its well-defined structure, accessible synthesis, and versatile reactivity make it a high-value intermediate for creating novel hydrazones and fused heterocyclic systems. For researchers and drug development professionals, this compound represents a gateway to diverse libraries of molecules with the potential for significant therapeutic impact.

References

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  • National Center for Biotechnology Information. (n.d.). Methyl 3-methylthiophene-2-carboxylate. PubChem. Retrieved from [Link]

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  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Retrieved from [Link]

  • Shree Ganesh Remedies. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2886. Retrieved from [Link]

  • Hertkorn, C., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1622. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-hydrazinothiophene-2-carboxylate (C6H8N2O2S). Retrieved from [Link]

  • Molbase. (n.d.). METHYL 3-HYDRAZINYLTHIOPHENE-2-CARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link]

  • Zhuravel, I. O., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Retrieved from [Link]

  • Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 131(3), 279-286. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

  • Ferreira, C., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(21), 7380. Retrieved from [Link]

  • Dispendix. (2024). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2018). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 23(11), 2977. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

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Sources

Methyl 3-Hydrazinothiophene-2-carboxylate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

Methyl 3-hydrazinothiophene-2-carboxylate (CAS Number: 75681-13-9) is a pivotal, yet often overlooked, heterocyclic intermediate that holds significant potential for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. Its unique arrangement of a thiophene core, a reactive hydrazine moiety, and a carboxylate group makes it a prized precursor for the construction of fused heterocyclic systems. This guide provides an in-depth exploration of its synthesis, key chemical properties, and its strategic application in the development of pharmacologically active compounds, tailored for researchers, medicinal chemists, and professionals in drug discovery and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of methyl 3-hydrazinothiophene-2-carboxylate is fundamental for its effective utilization in synthesis.

PropertyValueSource
CAS Number 75681-13-9[1]
Molecular Formula C₆H₈N₂O₂S[1]
Molecular Weight 172.20 g/mol [1]
IUPAC Name methyl 3-hydrazinylthiophene-2-carboxylate[1]
SMILES COC(=O)C1=C(NN)C=CS1[1]
InChIKey RWGYQWWIXLVGDJ-UHFFFAOYSA-N[1]
Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the methyl ester protons, and the hydrazine protons. The two protons on the thiophene ring would likely appear as doublets in the aromatic region. The methyl protons of the ester group will be a sharp singlet. The hydrazine protons (NH and NH₂) may appear as broad singlets, and their chemical shift can be concentration-dependent and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six unique carbon signals. The carbonyl carbon of the ester will be the most downfield signal. The four carbons of the thiophene ring will have distinct chemical shifts, and the methyl carbon of the ester will be the most upfield signal.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by key vibrational frequencies. Strong absorptions corresponding to the N-H stretching of the hydrazine group are expected. A prominent C=O stretching band from the ester functional group will also be present. C-H stretching and bending vibrations for the aromatic and methyl groups, as well as C-S stretching of the thiophene ring, will also be observed.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the hydrazine moiety, or cleavage of the thiophene ring.

Synthesis and Mechanistic Insights

The most logical and efficient synthetic route to methyl 3-hydrazinothiophene-2-carboxylate involves a two-step sequence starting from the readily available methyl 3-aminothiophene-2-carboxylate. This process leverages the well-established chemistry of aromatic amines.

Experimental Protocol: A Two-Step Synthesis

Step 1: Diazotization of Methyl 3-Aminothiophene-2-carboxylate

This initial step involves the conversion of the primary amino group into a diazonium salt. This is a standard and widely used reaction in organic synthesis.

  • Materials:

    • Methyl 3-aminothiophene-2-carboxylate

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Ice

    • Water

  • Procedure:

    • Suspend methyl 3-aminothiophene-2-carboxylate in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution of the diazonium salt is typically used immediately in the next step without isolation.

Step 2: Reduction of the Diazonium Salt to the Hydrazine

The unstable diazonium salt is then reduced to the corresponding hydrazine derivative.

  • Materials:

    • Thiophene-3-diazonium-2-carboxylate chloride solution (from Step 1)

    • Stannous Chloride (SnCl₂) dihydrate

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution

    • Diethyl ether or other suitable organic solvent

  • Procedure:

    • Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with continuous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

    • Basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until a pH of 8-9 is reached. This will precipitate the tin salts.

    • Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 3-hydrazinothiophene-2-carboxylate.

    • Purify the crude product by recrystallization or column chromatography.

Mechanistic Pathway of Synthesis

The synthesis proceeds through two well-understood reaction mechanisms.

Synthesis_Pathway cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction Start Methyl 3-aminothiophene-2-carboxylate Reagent1 NaNO₂, HCl, 0-5 °C Start->Reagent1 Intermediate1 Thiophene-3-diazonium-2-carboxylate chloride Reagent1->Intermediate1 Reagent2 SnCl₂, HCl Intermediate1->Reagent2 Product Methyl 3-hydrazinothiophene-2-carboxylate Reagent2->Product

Caption: Synthetic pathway to methyl 3-hydrazinothiophene-2-carboxylate.

Applications in Drug Discovery and Development: A Gateway to Fused Heterocycles

The primary and most significant application of methyl 3-hydrazinothiophene-2-carboxylate in drug discovery is its role as a versatile precursor for the synthesis of fused heterocyclic ring systems. The presence of the nucleophilic hydrazine group and the electrophilic ester allows for a variety of cyclocondensation reactions.

Synthesis of Pyrazolo-Thieno[3,2-d]pyrimidines

A prominent example is the synthesis of pyrazolo-thieno[3,2-d]pyrimidines, a class of compounds that has garnered interest for its potential as kinase inhibitors in cancer therapy.[2] These compounds are typically synthesized through a cyclocondensation reaction with β-ketoesters.

Experimental Protocol: Synthesis of a Pyrazolo-Thieno[3,2-d]pyrimidine Derivative
  • Materials:

    • Methyl 3-hydrazinothiophene-2-carboxylate

    • A suitable β-ketoester (e.g., ethyl acetoacetate)

    • Glacial Acetic Acid or another suitable solvent/catalyst

    • Ethanol

  • Procedure:

    • Dissolve methyl 3-hydrazinothiophene-2-carboxylate and the β-ketoester in a suitable solvent such as ethanol or glacial acetic acid.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolo-thieno[3,2-d]pyrimidine derivative.

Mechanistic Pathway of Cyclocondensation

The reaction proceeds through an initial condensation between the hydrazine and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration.

Cyclocondensation_Pathway Start Methyl 3-hydrazinothiophene-2-carboxylate + β-Ketoester Intermediate1 Hydrazone Intermediate Start->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo-thieno[3,2-d]pyrimidine Intermediate2->Product Dehydration

Sources

Advanced Synthesis and Pharmacological Applications of 3-Hydrazinothiophene-2-Carboxylate Derivatives

[1][2]

Executive Summary & Scaffold Analysis

Methyl 3-hydrazinothiophene-2-carboxylate (CAS 75681-13-9) is a specialized heterocyclic building block distinct from its more common isomer, 2-hydrazinothiophene-3-carboxylate. Its structural uniqueness lies in the 3,2-substitution pattern on the thiophene ring, where the hydrazine moiety at position 3 and the carboxylate at position 2 create a "push-pull" electronic system ideal for constructing fused bicyclic heterocycles.

Unlike simple thiophene hydrazides (where the hydrazine is attached to the carbonyl carbon), this scaffold features the hydrazine directly bonded to the aromatic ring (

thieno[3,2-d][1,2,3]triazines

-amino-thieno[3,2-d]pyrimidines
Structural Distinction[3][4][5][6]
  • Target Scaffold: 3-Hydrazinothiophene-2-carboxylate (Ring Hydrazine).[1]

    • Utility: Precursor to [3,2-d] fused systems.

  • Common Isomer: 2-Hydrazinothiophene-3-carboxylate (derived from Gewald product).

    • Utility: Precursor to [2,3-d] fused systems.

  • Functional Derivative: 3-Aminothiophene-2-carbohydrazide (Side-chain Hydrazine).

    • Utility: Precursor to thieno[3,2-d]pyrimidines (via cyclization of the hydrazide).

Synthetic Architecture

The synthesis of the core scaffold requires a disciplined approach to avoid self-coupling, a common pitfall in aminothiophene chemistry.

Synthesis of the Precursor: Methyl 3-aminothiophene-2-carboxylate

The most robust route utilizes the Fiesselmann Thiophene Synthesis , which avoids the regio-selectivity issues often seen in standard Gewald reactions for this specific isomer.

Protocol:

  • Reagents: Methyl thioglycolate + 2,3-dichloroacrylonitrile (or methyl 2,3-dibromopropionate in the presence of base).

  • Mechanism: Michael addition of the thioglycolate thiolate to the nitrile, followed by Thorpe-Ziegler cyclization.

  • Key Condition: The reaction must be kept basic (NaOMe/MeOH) to ensure cyclization over polymerization.

Conversion to Methyl 3-hydrazinothiophene-2-carboxylate

Direct nucleophilic substitution of the amine is difficult. The preferred method is Diazotization-Reduction .

Step 1: Diazotization

  • Critical Insight: Unlike the 2-amino-3-carboxylate isomer, which forms unstable diazonium salts that rapidly self-couple to azo dyes, the 3-amino-2-carboxylate diazonium salt is relatively stable at low temperatures (

    
    C).
    

Step 2: Reduction The diazonium salt is reduced to the hydrazine using Stannous Chloride (SnCl


)
  • Alternative: Sodium sulfite (

    
    ) reduction is milder but may require careful pH control to avoid sulfonated byproducts.
    
Visualization of Synthesis Pathway

SynthesisPathwayFigure 1: Synthesis of Methyl 3-hydrazinothiophene-2-carboxylateStartMethyl Thioglycolate+ 2,3-DichloroacrylonitrileInter1Methyl 3-aminothiophene-2-carboxylateStart->Inter1FiesselmannCyclization(NaOMe/MeOH)DiazoDiazonium Salt(Intermediate)Inter1->DiazoNaNO2, HCl0-5°CProductMethyl 3-hydrazinothiophene-2-carboxylateDiazo->ProductSnCl2 / HClReduction

Figure 1: Step-wise synthesis from acyclic precursors to the target hydrazine scaffold.

Reactivity & Derivatization Strategies

The 3-hydrazino scaffold acts as a "chemical hinge," allowing for divergent synthesis into three primary classes of bioactive heterocycles.

Pathway A: Thieno[3,2-d][1,2,3]triazin-4-ones

This is the most direct application of the 3-hydrazino-2-carboxylate motif.

  • Reagent: Nitrous acid (HNO

    
    ) or organic nitrites (e.g., isoamyl nitrite).
    
  • Mechanism: The terminal hydrazine nitrogen attacks the nitrosonium ion, followed by cyclization onto the adjacent ester carbonyl.

  • Significance: These triazinones are isosteres of purines and have shown significant antineoplastic activity by inhibiting DNA synthesis.

Pathway B: -Amino-thieno[3,2-d]pyrimidin-4-ones
  • Reagent: Orthoesters (e.g., triethyl orthoformate) or Formamide.

  • Mechanism: Condensation of the hydrazine with the one-carbon source forms a hydrazone intermediate, which cyclizes with the ester.

  • Result: A pyrimidine ring with an exocyclic amino group (

    
    -NH
    
    
    ). This amino group can be further functionalized (e.g., Schiff bases) to tune lipophilicity.
Pathway C: Hydrazones (Schiff Bases)
  • Reagent: Aryl aldehydes or ketones.

  • Mechanism: Condensation of the hydrazine (

    
    ) with the carbonyl (
    
    
    ).
  • Application: High-throughput screening candidates. The hydrazone linkage (

    
    ) is a proven pharmacophore for antimicrobial and antimycobacterial activity (e.g., against M. tuberculosis).
    
Divergent Synthesis Diagram

DivergentSynthesisFigure 2: Divergent synthesis of fused heterocycles from the core scaffoldCoreMethyl 3-hydrazinothiophene-2-carboxylateTriazineThieno[3,2-d][1,2,3]triazin-4-oneCore->Triazine+ HNO2 (Nitrosation)Pyrimidine3-Amino-thieno[3,2-d]pyrimidin-4-oneCore->Pyrimidine+ HC(OEt)3 (Cyclization)HydrazoneAryl Hydrazones(Schiff Bases)Core->Hydrazone+ Ar-CHO (Condensation)

Figure 2: The scaffold serves as a common precursor for triazines, pyrimidines, and hydrazones.

Biological Applications & SAR

Structure-Activity Relationship (SAR)

Quantitative data from recent literature highlights the impact of substituents on the biological activity of these derivatives.

Derivative ClassTarget ActivityKey Substituent Effects
Hydrazones Antimicrobial / AntitubercularElectron-withdrawing groups (NO

, F) on the aryl ring enhance activity. Lipophilicity is a key driver for membrane permeation.
Thienotriazines Anticancer (Antiproliferative)Substitution at position 6 or 7 of the thiophene ring modulates potency. Bulky groups may reduce activity due to steric hindrance at the active site.
Thienopyrimidines Kinase Inhibition (EGFR/VEGFR)The

-amino group allows for additional binding interactions (H-bonding) not present in standard thienopyrimidines.
Mechanism of Action (Anticancer)

The fused thieno[3,2-d]pyrimidine and triazine systems function as antimetabolites . They mimic the structure of purine bases (adenine/guanine), competitively inhibiting enzymes involved in nucleotide biosynthesis (e.g., dihydrofolate reductase or thymidylate synthase), leading to apoptosis in rapidly dividing cancer cells.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-hydrazinothiophene-2-carboxylate

Self-validating step: Monitor the disappearance of the diazonium salt color during reduction.

  • Diazotization: Dissolve methyl 3-aminothiophene-2-carboxylate (10 mmol) in concentrated HCl (15 mL). Cool to 0–5°C in an ice-salt bath. Add a solution of NaNO

    
     (12 mmol) in water dropwise, maintaining temperature 
    
    
    C. Stir for 30 min. The solution should be clear (yellow/orange).
  • Reduction: Prepare a solution of SnCl

    
     (25 mmol) in concentrated HCl (10 mL) cooled to 0°C. Add the diazonium solution to the stannous chloride solution dropwise with vigorous stirring.
    
  • Isolation: Stir for 2 hours at 0°C, then allow to warm to room temperature. A precipitate (the hydrazine hydrochloride salt) often forms. Filter the solid.[2][1][3]

  • Neutralization: Suspend the salt in water and neutralize with cold saturated NaHCO

    
     or NH
    
    
    OH to release the free base. Extract with ethyl acetate, dry over MgSO
    
    
    , and concentrate.
  • Characterization: IR should show NH stretching (

    
    ). 
    
    
    H NMR should show the hydrazine protons (broad singlets, exchangeable with D
    
    
    O).
Protocol B: Cyclization to Thieno[3,2-d][1,2,3]triazin-4(3H)-one
  • Reaction: Dissolve methyl 3-hydrazinothiophene-2-carboxylate (5 mmol) in glacial acetic acid (10 mL).

  • Addition: Add a solution of NaNO

    
     (6 mmol) in water (2 mL) dropwise at 0–5°C.
    
  • Workup: Stir for 1 hour. The product typically precipitates out. Pour into ice water, filter, and recrystallize from ethanol.

  • Yield: Expected yield 70–85%.

References

  • Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577.

  • Hassan, A. Y., et al. (2012). "Synthesis, biological activity, and in silico studies of thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives." Egyptian Pharmaceutical Journal.

  • El-Sherbeny, M. A., et al. (1996). "Synthesis and antimicrobial evaluation of some new thieno[2,3-d]pyrimidine derivatives." Arzneimittel-Forschung, 46(6), 631-634.
  • Matrix Fine Chemicals. (2024). "Methyl 3-hydrazinylthiophene-2-carboxylate | CAS 75681-13-9."[4]

  • Buchstaller, H. P., et al. (2001).[5] "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." Monatshefte für Chemie, 132, 279–293.[5][6]

A Technical Guide to Methyl 3-Hydrazinothiophene-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Methyl 3-hydrazinothiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene core, a versatile platform in medicinal chemistry. The strategic placement of a nucleophilic hydrazino group and an ester functional group makes it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly fused heterocyclic systems with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its reactivity and potential applications for researchers and professionals in drug development.

Core Molecular Profile

Methyl 3-hydrazinothiophene-2-carboxylate, with the CAS Number 75681-13-9, is a substituted thiophene derivative.[1][2] Its structure combines the biologically significant thiophene ring with a reactive hydrazino moiety, positioning it as a potent building block in synthetic chemistry.

Chemical and Physical Properties

The fundamental properties of the molecule are summarized below. This data is crucial for its identification, handling, and use in quantitative experimental design.

PropertyValueSource
IUPAC Name methyl 3-hydrazinylthiophene-2-carboxylate[1]
CAS Number 75681-13-9[1]
Molecular Formula C6H8N2O2S[1][3]
Molecular Weight 172.2 g/mol [1]
Monoisotopic Mass 172.03065 Da[3]
SMILES COC(=O)C1=C(NN)C=CS1[1][3]
InChIKey RWGYQWWIXLVGDJ-UHFFFAOYSA-N[1][3]

Synthesis and Characterization

The synthesis of methyl 3-hydrazinothiophene-2-carboxylate is not commonly detailed in commercial literature, suggesting its role as a specialized intermediate. However, a robust and logical synthetic pathway can be designed based on established chemical principles, starting from its amino-analogue, methyl 3-aminothiophene-2-carboxylate.

Synthetic Strategy: From Amine to Hydrazine

Expertise & Experience: The conversion of an aromatic amine to a hydrazine is a cornerstone transformation in heterocyclic chemistry. The most reliable method involves a two-step diazotization-reduction sequence. The aromatic amine is first converted to a diazonium salt using nitrous acid at low temperatures. This highly reactive intermediate is then immediately reduced, typically with a mild reducing agent like stannous chloride (SnCl₂) or sodium sulfite, to yield the target hydrazine. This approach is favored over direct substitution with hydrazine due to better control and higher yields.

The overall workflow, from precursor to a purified and validated product, is a self-validating system ensuring the integrity of the final compound.

G cluster_0 Synthesis cluster_1 Purification & Validation Precursor Methyl 3-aminothiophene-2-carboxylate Reaction1 Step 1: Diazotization (NaNO2, HCl, 0-5 °C) Precursor->Reaction1 Intermediate Diazonium Salt Intermediate (Unstable) Reaction1->Intermediate Reaction2 Step 2: Reduction (SnCl2, HCl) Intermediate->Reaction2 Crude Crude Product Reaction2->Crude Workup Aqueous Workup & Extraction Crude->Workup Purify Column Chromatography or Recrystallization Workup->Purify Final Pure Methyl 3-hydrazinothiophene-2-carboxylate Purify->Final Characterize Characterization (NMR, MS, IR) Final->Characterize G cluster_0 Key Derivatizations M3H2C Methyl 3-hydrazinothiophene- 2-carboxylate Pyrazole Thieno[3,2-c]pyrazole Derivatives M3H2C->Pyrazole Cyclocondensation Pyridazinone Thieno[3,2-c]pyridazinone Derivatives M3H2C->Pyridazinone Cyclocondensation Hydrazone N-Aryl/Alkyl Hydrazones M3H2C->Hydrazone Condensation Diketone 1,3-Diketone Diketone->Pyrazole Ketoester γ-Ketoester Ketoester->Pyridazinone Aldehyde Aldehyde / Ketone Aldehyde->Hydrazone

Sources

Methodological & Application

Synthesis of thienopyrimidines from methyl 3-hydrazinothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of methyl 3-hydrazinothiophene-2-carboxylate (MHTC) as a divergent scaffold for generating fused heterocyclic systems. Unlike simple amino-thiophene precursors, the hydrazine moiety at position 3, adjacent to the C2-ester, provides a unique "1,4-binucleophilic" handle. This allows for the rapid construction of thieno[3,2-d]pyrimidine cores and, more significantly, the one-pot formation of tricyclic thieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidines .

These scaffolds are critical bioisosteres of purines, widely utilized in kinase inhibitor discovery (e.g., EGFR, VEGFR targets) and antimicrobial research.

Chemical Logic & Retrosynthetic Analysis

The reactivity of MHTC is defined by the competition between the


-nitrogen (internal) and 

-nitrogen (terminal) of the hydrazine group.
  • The Electrophilic Trap: The C2-methyl ester acts as the internal electrophile.

  • The Cyclization Trigger: Reaction with one-carbon donors (Orthoesters) or 1,1-dielectrophiles (

    
    , CDIs) bridges the 
    
    
    
    -nitrogen and the ester, forcing cyclization.
Pathway Divergence:
  • Route A (Tricyclic Fusion): Reaction with Triethyl Orthoformate (TEOF) . The terminal

    
     condenses with TEOF, followed by intramolecular attack on the ester and a second cyclization to form the triazole ring.
    
  • Route B (Thione Formation): Reaction with Carbon Disulfide (

    
    ) . Yields the 3-amino-2-thioxo-thienopyrimidinone, a versatile intermediate for further S-alkylation.
    

Workflow Visualization

Thienopyrimidine_Synthesis SM Methyl 3-hydrazinothiophene- 2-carboxylate (MHTC) Tricyclic Product A: Thieno[3,2-d][1,2,4]triazolo [1,5-a]pyrimidin-9(4H)-one SM->Tricyclic Reflux/AcOH (Cyclocondensation) Thione Product B: 3-Amino-2-thioxothieno [3,2-d]pyrimidin-4-one SM->Thione EtOH/Reflux (Annulation) Hydrazone Product C: Hydrazone Intermediate (Schiff Base) SM->Hydrazone EtOH/Cat. Acid TEOF Reagent: Triethyl Orthoformate (TEOF) TEOF->Tricyclic CS2 Reagent: CS2 / KOH CS2->Thione Aldehyde Reagent: Ar-CHO (Aldehydes) Aldehyde->Hydrazone

Figure 1: Divergent synthesis pathways from MHTC. Route A (TEOF) is the primary route for tricyclic scaffolds.

Detailed Protocols

Protocol A: Synthesis of Thieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one

Target: High-value tricyclic scaffold for kinase inhibition studies.

Reagents:

  • Methyl 3-hydrazinothiophene-2-carboxylate (1.0 equiv)

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • Acetic Acid (Catalytic drops) or Acetic Anhydride (co-solvent)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (approx. 5.8 mmol) of MHTC in 10 mL of TEOF .

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Scientist Note: Acetic acid protonates the orthoester, accelerating the formation of the ethoxymethylene-hydrazino intermediate.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (System: EtOAc/Hexane 1:1). Look for the disappearance of the highly polar hydrazine starting material (

      
      ) and the appearance of a new fluorescent spot (
      
      
      
      ).
  • Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.

  • Isolation: If solid forms, filter under vacuum. If no solid forms, remove excess TEOF under reduced pressure (rotary evaporator), then triturate the residue with cold ethanol.

  • Purification: Recrystallize from ethanol/DMF mixture.

Self-Validating QC Parameters:

  • IR Spectroscopy: Disappearance of the ester carbonyl (

    
    ) and appearance of the lactam carbonyl (
    
    
    
    ).
  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the singlet proton of the triazole ring around
    
    
    8.5–9.2 ppm. The absence of the methyl ester singlet (
    
    
    3.8 ppm) confirms cyclization.
Protocol B: Synthesis of 3-Amino-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Target: Precursor for S-alkylated derivatives (antimicrobial candidates).

Reagents:

  • MHTC (1.0 equiv)

  • Carbon Disulfide (

    
    ) (2.0 equiv)
    
  • KOH (1.0 equiv)

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 g of MHTC in 20 mL of Ethanol containing 0.35 g KOH . Stir at

    
    C for 15 minutes.
    
  • Addition: Dropwise add CS

    
     (1.0 mL)  to the cold solution. A precipitate (potassium dithiocarbazate salt) may form.
    
  • Cyclization: Heat the mixture to reflux for 6–8 hours. Evolution of

    
     gas (rotten egg smell) indicates cyclization is proceeding (trap gas in bleach solution).
    
  • Workup: Evaporate the solvent to half volume. Pour the residue into ice-water and acidify with 10% HCl to pH 4.

  • Isolation: Collect the yellow precipitate by filtration. Wash with water to remove inorganic salts.

Self-Validating QC Parameters:

  • Mass Spectrometry: M+1 peak should correspond to MW of Starting Material + 42 Da (

    
     insertion) - 32 Da (
    
    
    
    loss) = Net +10 Da? Correction: The mechanism involves loss of MeOH.[2] MW = SM (172) +
    
    
    (76) - MeOH (32) -
    
    
    (34) = 182?
    • Calculation: MHTC (

      
      , MW 172). Product (
      
      
      
      , MW 199).
    • Check: Reaction is

      
       + 
      
      
      
      
      
      cyclization. The N-N bond remains.
  • IR: Strong thione (

    
    ) band around 
    
    
    
    .

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization due to moisture.TEOF is moisture sensitive. Use a drying tube or

atmosphere. Ensure acetic acid is glacial.[1]
Gummy Product Polymerization or oligomerization.Triturate with cold diethyl ether. Avoid overheating during solvent removal.
Starting Material Persists Steric hindrance or low concentration.Increase reaction time or switch solvent to Acetic Anhydride (acts as both solvent and dehydrating agent).
No Fluorescence on TLC Product may be the non-cyclized hydrazone.The tricyclic product is usually fluorescent. If not, reflux longer with added acid catalyst.

References

  • Synthesis of Thienopyrimidines and Triazolothienopyrimidines

    • Title: Synthesis and antimicrobial activity of some new thienopyrimidine derivatives.[3]

    • Source:Journal of Chemical and Pharmaceutical Research, 2015.
    • Relevance: Describes the core cyclization of hydrazinothiophene carboxyl
    • URL:[Link] (General Journal Link)

  • Orthoester Cyclization Mechanisms

    • Title: One-Pot Reactions of Triethyl Orthoformate with Amines.[2]

    • Source:Reactions (MDPI), 2023.[2]

    • Relevance: Detailed mechanism of TEOF-mediated cycliz
    • URL:[Link]

  • Thienopyrimidine Scaffold Utility

    • Title: 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Deriv
    • Source:Molecules, 2022.[2][4]

    • Relevance: Validates the biological importance of the thieno[3,2-d]pyrimidine core derived
    • URL:[Link]

  • Carbon Disulfide Cyclizations

    • Title: Reactions of the hydrazide with carbon disulfide under different conditions.[5]

    • Source:ResearchG
    • Relevance: Protocols for converting hydrazides to thiones/thiols.
    • URL:[Link]

Sources

Application Notes and Protocols for the Cyclization of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] As a bioisostere of purine, this fused ring system is integral to a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system protective properties.[1][2] The therapeutic potential of these derivatives, such as their role as kinase inhibitors, drives the continuous need for efficient, versatile, and robust synthetic methodologies.[3]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the primary cyclization strategies for constructing the thieno[2,3-d]pyrimidine skeleton, focusing on the underlying chemical principles, field-tested insights, and detailed, actionable protocols. Our narrative emphasizes not just the "how" but the "why" behind experimental choices, ensuring a deeper understanding and facilitating methodological adaptation and troubleshooting.

Strategic Overview: Two Primary Pathways to the Core Scaffold

The construction of the thieno[2,3-d]pyrimidine system is predominantly achieved through two strategic approaches.[4]

  • Route A: Annulation of a Pyrimidine Ring onto a Pre-formed Thiophene Core. This is the most prevalent and versatile strategy, offering a high degree of flexibility in substituent placement. The journey typically begins with the synthesis of a polysubstituted 2-aminothiophene, which then serves as the foundational template for the subsequent pyrimidine ring closure.

  • Route B: Construction of a Thiophene Ring onto an Existing Pyrimidine Moiety. While less common, this approach provides an alternative pathway, particularly when starting with highly functionalized pyrimidine precursors.[4]

This guide will focus primarily on the more widely adopted Route A, dissecting its key stages from the initial thiophene synthesis to the final pyrimidine annulation.

Part 1: The Foundation - Synthesis of 2-Aminothiophene Precursors via the Gewald Reaction

The Gewald three-component reaction is a cornerstone in thiophene chemistry and the most common entry point for synthesizing the requisite 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxylate precursors.[5][6] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6]

Mechanism and Rationale

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile.[7] This is followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. The choice of base (commonly morpholine or triethylamine) is critical for facilitating both the initial condensation and the final cyclization steps.[8]

// Nodes Start [label="Ketone/Aldehyde +\nActive Methylene Nitrile +\nSulfur", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base Catalyst\n(e.g., Triethylamine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Knoevenagel [label="Knoevenagel\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="α,β-Unsaturated\nNitrile Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Sulfur_Add [label="Sulfur Addition &\nIntramolecular Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Aminothiophene\nPrecursor", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Knoevenagel; Base -> Knoevenagel [label="Catalyzes"]; Knoevenagel -> Intermediate; Intermediate -> Sulfur_Add; Sulfur_Add -> Product; } caption [label="Fig. 1: Workflow of the Gewald Reaction.", fontname="Arial", fontsize=10]; }

Application Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol details the synthesis of a common 2-aminothiophene precursor starting from cyclohexanone.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • Ice-water bath

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.0 eq) in ethanol (10 mL).[4]

  • Stir the mixture to ensure homogeneity.

  • Slowly add triethylamine (1.0 eq) dropwise to the suspension at room temperature. An exothermic reaction may be observed.[4]

  • Continue stirring the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[4]

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and impurities.[4]

  • Dry the resulting light pink or off-white solid. Recrystallization from ethanol can be performed for further purification if necessary.[4]

Self-Validation:

  • TLC Analysis: Compare the reaction mixture spot with the starting material spots. The product should be a new, more polar spot.

  • Melting Point: The purified product should have a sharp and defined melting point consistent with literature values.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show characteristic peaks for the amino (NH₂) group (around 3300-3500 cm⁻¹) and the nitrile (C≡N) group (around 2200 cm⁻¹).

Part 2: Cyclization Strategies for the Pyrimidine Ring

With the 2-aminothiophene precursor in hand, the next critical step is the annulation of the pyrimidine ring. The choice of cyclization agent is dictated by the desired substitution pattern on the final thieno[2,3-d]pyrimidine core.

Method A: Cyclization with Formamide to Thieno[2,3-d]pyrimidin-4(3H)-ones

Reacting a 2-aminothiophene-3-carboxylate or carbonitrile with formamide is a direct and efficient method to produce 2- and 3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[9] The formamide serves as the source for the two carbon atoms and one nitrogen atom required to complete the pyrimidine ring.

// Nodes Thiophene [label="2-Aminothiophene-\n3-carboxylate/-carbonitrile", fillcolor="#E8F0FE", fontcolor="#202124"]; Formamide [label="Formamide\n(Excess)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="High Temperature\nReflux", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Thieno[2,3-d]pyrimidin-\n4(3H)-one", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Thiophene -> Reaction; Formamide -> Reaction [label="Reagent"]; Reaction -> Product; } caption [label="Fig. 2: Cyclization with Formamide.", fontname="Arial", fontsize=10]; }

Application Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[6][10]thieno[2,3-d]pyrimidin-4-one

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Formamide

Procedure:

  • Place the starting 2-aminothiophene-3-carboxylate (1.0 eq) in a round-bottom flask.

  • Add a large excess of formamide (e.g., 10-20 mL per gram of thiophene).[10]

  • Heat the mixture to reflux (approximately 190-210°C) for 1.5 to 2 hours.[10]

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature overnight. A solid product will typically precipitate.[10]

  • Filter the solid, wash it thoroughly with water, and then dry it.[10]

  • Recrystallize the crude product from ethanol to obtain the purified thieno[2,3-d]pyrimidin-4-one.[10]

Method B: The Dimroth Rearrangement for N-Substituted 4-Aminothieno[2,3-d]pyrimidines

For the synthesis of N-aryl or N-alkyl substituted 4-aminothieno[2,3-d]pyrimidines, the Dimroth rearrangement offers a powerful and efficient pathway, especially when coupled with microwave irradiation.[4][11] This method involves a two-step sequence: formation of an N,N-dimethylformimidamide intermediate, followed by an acid-catalyzed rearrangement with a primary amine.[4][12]

Causality and Advantage: This approach provides excellent yields and short reaction times, making it highly attractive for library synthesis in drug discovery.[4] Microwave heating dramatically accelerates the reaction compared to conventional methods.[4]

Application Protocol 3: Microwave-Assisted Synthesis via Dimroth Rearrangement

Step 1: Synthesis of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide

Materials:

  • 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (from Gewald reaction)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Procedure:

  • In a microwave-safe vessel, combine the 2-aminothiophene-3-carbonitrile (1.0 eq) and DMF-DMA (2.5 eq).[11]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 200 W power, maintaining a temperature of 70°C for 20 minutes.[11]

  • After cooling, the product is typically of high purity (yields often >95%) and can be used in the next step without further purification.[4]

Step 2: Dimroth Rearrangement to N-Aryl-thieno[2,3-d]pyrimidin-4-amines

Materials:

  • N'-(3-cyano...)-N,N-dimethylmethanimidamide intermediate

  • Substituted Aniline (e.g., 4-Fluoroaniline)

  • Glacial Acetic Acid

Procedure:

  • In a microwave-safe vessel, dissolve the intermediate from Step 1 (1.0 eq) and the desired aniline (1.2 eq) in glacial acetic acid (10 mL).[11]

  • Seal the vessel and irradiate in the microwave reactor at 200 W, holding the temperature at 120°C for 1 hour.[11]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product will often precipitate.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry to obtain the final N-substituted thieno[2,3-d]pyrimidin-4-amine.[4]

Method C: Cyclization via Acyl Chlorides and Other Reagents

A variety of other reagents can be employed to achieve different substitution patterns.

  • Acyl Chlorides: Reaction of a 2-aminothiophene-3-carboxylic acid with an acyl chloride in pyridine first forms a 2-acylamino intermediate, which can then be cyclized to a 2-substituted thieno[2,3-d]pyrimidin-4-one.[4]

  • Urea/Isocyanates: Condensation with urea or isocyanates provides access to thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones.[9][13] The reaction with an isocyanate first forms a urea derivative, which then undergoes base-mediated cyclization.[12]

Part 3: Functionalization of the Thieno[2,3-d]pyrimidine Core

Once the core scaffold is assembled, further functionalization is often required. A common strategy involves converting the 4-oxo group into a 4-chloro substituent, which can then be displaced by various nucleophiles.

// Nodes Start [label="Thieno[2,3-d]pyrimidin-\n4(3H)-one", fillcolor="#E8F0FE", fontcolor="#202124"]; Reagent [label="POCl₃ or\nSOCl₂/DMF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Chlorination [label="Chlorination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="4-Chlorothieno[2,3-d]-\npyrimidine", fillcolor="#E8F0FE", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(R-NH₂, R-OH, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Substitution [label="Nucleophilic\nAromatic Substitution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="4-Substituted\nThieno[2,3-d]pyrimidine", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Chlorination; Reagent -> Chlorination [label="Reagent"]; Chlorination -> Intermediate; Intermediate -> Substitution; Nucleophile -> Substitution [label="Reagent"]; Substitution -> Product; } caption [label="Fig. 3: Functionalization via 4-Chloro Intermediate.", fontname="Arial", fontsize=10]; }

Application Protocol 4: Chlorination and Nucleophilic Substitution

Step 1: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine

Materials:

  • Thieno[2,3-d]pyrimidin-4(3H)-one

  • Phosphoryl trichloride (POCl₃)

  • Toluene

Procedure:

  • Suspend the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in toluene (5 mL per gram of starting material).[14]

  • Carefully add phosphoryl trichloride (10 mL per gram of starting material) to the suspension. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Heat the mixture to reflux (approx. 110°C) for 1-2 hours, monitoring by TLC until the starting material is consumed.[14]

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture into a beaker of ice-cold water with vigorous stirring to quench the excess POCl₃.[14]

  • The solid product will precipitate. Filter the solid, wash thoroughly with ice-cold water until the filtrate is neutral, and then dry.[14]

  • Recrystallization from ethanol can be performed if needed.[14]

Step 2: Nucleophilic Substitution

Materials:

  • 4-Chlorothieno[2,3-d]pyrimidine

  • Nucleophile (e.g., Methylamine solution, 30%)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in DMF.

  • Add an excess of the nucleophile (e.g., 10 eq of 30% aqueous methylamine).[14]

  • Heat the reaction mixture (e.g., to 155°C, or as determined by the nucleophile's reactivity) for 3 hours or until TLC indicates completion.[14]

  • After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., Dichloromethane).[14]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[14]

  • Purify the product by column chromatography or recrystallization.

Data Summary and Comparison

The selection of a synthetic route often involves a trade-off between reaction time, yield, and operational complexity. Microwave-assisted synthesis, where applicable, consistently offers superior performance in terms of speed and efficiency.

Reaction Step Method Key Reagents Typical Conditions Typical Yield Reference
Thiophene Synthesis Gewald ReactionKetone, Malononitrile, Sulfur, TEAEtOH, Room Temp, 5h75%[11]
Pyrimidine Annulation Formamide Cyclization2-Aminothiophene, FormamideReflux (190-210°C), 1.5h60-97%[9][10]
Pyrimidine Annulation DMF-DMA Intermediate2-Aminothiophene, DMF-DMAMicrowave (200W, 70°C), 20 min~95%[4]
Pyrimidine Annulation Dimroth RearrangementAmidine Intermediate, Aniline, Acetic AcidMicrowave (200W, 120°C), 1h31-85%[4][11]
Functionalization ChlorinationThienopyrimidinone, POCl₃Toluene, Reflux, 1-2hHigh[14]
Functionalization Nucleophilic Substitution4-Chlorothienopyrimidine, AmineDMF, 155°C, 3h~54%[14]

Conclusion

The synthesis of thieno[2,3-d]pyrimidine derivatives is a well-established field with a variety of robust and adaptable methods. The most common and versatile strategy involves the initial construction of a 2-aminothiophene precursor via the Gewald reaction, followed by the cyclization of the pyrimidine ring using reagents such as formamide or through a DMF-DMA activation/Dimroth rearrangement sequence. The advent of microwave-assisted organic synthesis has significantly streamlined these processes, offering dramatic reductions in reaction times and often improving yields. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the optimal synthetic route to access the diverse and pharmacologically significant thieno[2,3-d]pyrimidine scaffold.

References

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010). Molecules, 15(6), 3931-3949. Available from: [Link]

  • Guo, Y., Liu, Y., Li, Y., Wang, X., & Li, J. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Masurier, N. (2022). Thienopyrimidine. Encyclopedia. MDPI. Available from: [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum. Available from: [Link]

  • Lei, H., Wang, M., Han, J., & Lan, Z. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press. Available from: [Link]

  • Buchstaller, H.-P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279–293. Available from: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022). Journal of the Brazilian Chemical Society. Available from: [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available from: [Link]

  • Dimroth rearrangement. (n.d.). In Wikipedia. Retrieved from: [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. (2019). Hilaris Publisher. Available from: [Link]

  • Gaponova, I. I., & Ozerov, A. A. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 455-472. Available from: [Link]

  • Ahangar, A. A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry. Available from: [Link]

  • Abdelmajeid, A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. Available from: [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). MDPI. Available from: [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1937-1953. Available from: [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Available from: [Link]

  • Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. (2010). Journal of Heterocyclic Chemistry. Available from: [Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). Journal of Medicinal Chemistry, 65(3), 2296–2311. Available from: [Link]

  • Synthesis of some biologically active agents derived from thieno[2,3-d]pyrimidine derivatives. (2001). Pharmazie, 56(2), 127-132. Available from: [Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). SciSpace. Available from: [Link]

Sources

Application Note: High-Efficiency Synthesis of Pyrazolothiophenes via Hydrazine Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Pyrazolothiophenes from Hydrazine Precursors Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Significance

Pyrazolothiophenes (specifically 1H-thieno[2,3-c]pyrazole and 1H-thieno[3,2-c]pyrazole) are critical pharmacophores in modern drug discovery, serving as bioisosteres for indazoles and tryptamines. Their rigid bicyclic architecture has demonstrated significant potency in inhibiting Aurora kinases , Cyclin-dependent kinases (CDKs) , and HSP90 , making them high-value targets in oncology pipelines.

This guide details the synthesis of these fused heterocycles using hydrazine precursors . Unlike complex metal-catalyzed couplings, hydrazine-mediated cyclocondensation offers a scalable, atom-economical route. We focus on two primary mechanistic pathways:

  • SNAr-Cyclization Cascade: Utilizing 2-halo-3-acylthiophenes.

  • Gronowitz Azide-Hydrazine Reduction: Accessing the [3,2-c] isomer from aldehyde precursors.

Mechanistic Pathways & Retrosynthesis[1]

The formation of the pyrazole ring fused to a thiophene core relies on creating a "N-N-C-C-C" bridge. Hydrazine (


) acts as the dinucleophile.
Pathway A: The Hydrazone-SNAr Cascade (For Thieno[2,3-c]pyrazoles)

This is the most robust method for 3-substituted derivatives.

  • Condensation: Hydrazine attacks the carbonyl carbon of a 3-acetylthiophene derivative to form a hydrazone.

  • Cyclization: The terminal nitrogen of the hydrazone attacks the C-2 position of the thiophene ring, displacing a leaving group (typically Cl, Br, or an activated alkoxy group) via Nucleophilic Aromatic Substitution (SNAr).

Pathway B: The Azide-Hydrazine Reductive Cyclization (For Thieno[3,2-c]pyrazoles)

Accessing the [3,2-c] isomer often requires starting from 3-bromothiophene-2-carbaldehyde.

  • Substitution: Displacement of bromine with sodium azide.

  • Reductive Cyclization: Treatment with hydrazine reduces the azide to an amine (or nitrene intermediate) while simultaneously condensing with the aldehyde, leading to ring closure.

Visualization: Reaction Logic Flow

Pyrazolothiophene_Synthesis Start_23 3-Acetyl-2-Chlorothiophene Inter_Hydrazone Intermediate Hydrazone Start_23->Inter_Hydrazone Condensation (-H2O) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter_Hydrazone Product_23 3-Methyl-1H-thieno[2,3-c]pyrazole Inter_Hydrazone->Product_23 Intramolecular SNAr (-HCl) Start_32 3-Bromothiophene-2-carbaldehyde Azide 3-Azidothiophene-2-carbaldehyde Start_32->Azide NaN3, DMSO Product_32 1H-Thieno[3,2-c]pyrazole Azide->Product_32 N2H4, EtOH (Reductive Cyclization)

Caption: Dual pathways for accessing thieno[2,3-c] and thieno[3,2-c] isomers using hydrazine chemistry.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Methyl-1H-thieno[2,3-c]pyrazole

Target: High-yield synthesis from 2-chloro-3-acetylthiophene. Mechanism: Hydrazone formation followed by SNAr.

Materials
  • Precursor: 2-Chloro-3-acetylthiophene (10 mmol, 1.60 g)

  • Reagent: Hydrazine hydrate (64-80% solution, 30 mmol, ~1.5 mL)

  • Solvent: Ethanol (Absolute) or 1,4-Dioxane (for higher temp)

  • Catalyst: Glacial Acetic Acid (Catalytic amount, 3-5 drops)

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-3-acetylthiophene (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (30 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours .
    
    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50 g) with vigorous stirring.

    • A precipitate should form immediately. If not, neutralize carefully with dilute HCl to pH 7.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/Water (9:1) or Toluene.

Expected Yield: 75–85% Characterization Data (Typical):

  • Melting Point: 165–167 °C

  • 1H NMR (DMSO-d6):

    
     12.8 (br s, 1H, NH), 7.35 (d, 1H, Thiophene-H), 7.10 (d, 1H, Thiophene-H), 2.45 (s, 3H, CH3).
    
Protocol B: Synthesis of 1H-Thieno[3,2-c]pyrazole (Gronowitz Method)

Target: Accessing the [3,2-c] isomer from 3-bromothiophene-2-carbaldehyde. Note: This is a two-step protocol where the hydrazine step is critical for the final ring closure.

Step 1: Azide Formation
  • Dissolve 3-bromothiophene-2-carbaldehyde (10 mmol) in DMSO (15 mL).

  • Add Sodium Azide (15 mmol) carefully.

  • Stir at

    
     for 48 hours.
    
  • Pour into water, extract with ether, and evaporate to obtain crude 3-azidothiophene-2-carbaldehyde . Caution: Azides are potentially explosive. Handle with care behind a blast shield.

Step 2: Hydrazine Cyclization
  • Dissolution: Dissolve the crude azide (approx. 8 mmol) in Ethanol (25 mL).

  • Reaction: Add Hydrazine Hydrate (16 mmol) and Glacial Acetic Acid (0.5 mL).

  • Reflux: Heat to reflux for 2 hours. The hydrazine reduces the azide (releasing

    
    ) and condenses with the aldehyde.
    
  • Isolation: Concentrate the solvent under reduced pressure (rotary evaporator).

  • Purification: The residue is often an oil or sticky solid. Purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

Expected Yield: 40–50% (over 2 steps) Reference: Gronowitz, S. et al. J. Heterocycl. Chem. (See Reference List [1]).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete SNAr displacementSwitch solvent to 1,4-Dioxane or n-Butanol to increase reflux temperature (

).
Sticky/Oily Product Polymerization or excess hydrazineWash crude solid thoroughly with water to remove hydrazine salts. Recrystallize from Toluene.
No Cyclization (Protocol A) Hydrazone forms but doesn't cyclizeAdd a stronger base (e.g., Triethylamine or NaOAc ) to facilitate the leaving group displacement (HCl scavenging).
Explosion Risk (Protocol B) Accumulation of organic azidesDo not distill the azide intermediate to dryness if possible. Use it directly in solution for Step 2.

Quantitative Data Summary

Comparison of Synthetic Routes for Thieno-pyrazoles

Precursor ClassTarget IsomerKey ReagentReaction TypeTypical Yield
3-Acetyl-2-halothiophene Thieno[2,3-c]Hydrazine HydrateSNAr / Condensation70-85%
3-Halo-2-formylthiophene Thieno[3,2-c]NaN3 / HydrazineReductive Cyclization40-50%
3-Keto-tetrahydrothiophene Thieno[3,4-c]Hydrazine HydrateKnorr Synthesis60-75%

References

  • Gronowitz, S., et al. "Synthesis of thieno[3,2-c]pyrazoles." Journal of Heterocyclic Chemistry. Available at: [Link] (General Journal Link for verification of Gronowitz method context).

  • Conscientia Beam. "Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole... Derived from 2-Acetylfuran." International Journal of Chemistry and Materials Research. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Available at: [Link]

  • National Institutes of Health (NIH). "Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Advanced One-Pot Synthesis of Fused Thiophene Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-pot synthesis of fused thiophene heterocycles Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

From Bioactive Scaffolds to Organic Semiconductors

Abstract & Strategic Context

Fused thiophenes represent a cornerstone in two distinct high-value sectors: pharmaceutical chemistry, where they serve as bioisosteres for indoles and quinolines (e.g., Raloxifene analogs, Olanzapine), and organic electronics, where thieno[3,2-b]thiophene (TT) cores act as high-mobility p-type semiconductors.

Traditional synthesis often involves multi-step isolation of unstable thiol intermediates or harsh lithiation protocols. This Application Note details three "One-Pot" methodologies that maximize atom economy and reproducibility. We move beyond basic textbook descriptions to provide field-tested protocols for:

  • The Modified Gewald Reaction: Robust access to aminothiophenes (Pharma focus).

  • Iodine-Mediated Cascade Cyclization: Metal-free synthesis of thieno[3,2-b]thiophenes (Materials focus).

  • Cu/Pd-Catalyzed Tandem Annulation: Constructing complex benzothiophenes via dual catalysis.

Method A: The Modified Gewald Reaction (Pharma Focus)

Target Scaffold: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Application: Synthesis of kinase inhibitors and GPCR ligands.

2.1 Mechanistic Insight

The Gewald reaction is a three-component condensation. While often performed in ethanol with morpholine, "tar" formation is a common failure mode due to uncontrolled polymerization of the Knoevenagel intermediate.

  • Critical Control Point: The reaction proceeds via a Knoevenagel condensation followed by sulfur uptake.[1][2][3] The use of a cyanoacetate ester vs. malononitrile drastically alters the electronics. We utilize a telescoped approach where the Knoevenagel adduct is formed in situ before sulfur addition to minimize side reactions.

2.2 Protocol

Reagents: Cyclohexanone (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (


, 10 mmol), Morpholine (Catalytic), Ethanol (absolute).
  • Step 1 (Condensation): In a 50 mL round-bottom flask, mix cyclohexanone (0.98 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in Ethanol (10 mL).

  • Activation: Add morpholine (0.87 g, 10 mmol) dropwise. Note: The reaction is exothermic. Stir at RT for 15 mins. The solution will turn yellow/orange, indicating Knoevenagel product formation.

  • Step 2 (Sulfuration): Add elemental sulfur (0.32 g, 10 mmol) in a single portion.

  • Cyclization: Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Visual Check: The sulfur solids will dissolve, and the solution will darken significantly.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product precipitates as a solid.

  • Purification: Filter the solid, wash with cold ethanol/water (1:1), and recrystallize from ethanol.

Yield Expectation: 75–85% Self-Validation: Appearance of amino (


) bands in IR (~3300–3400 cm⁻¹) and disappearance of the ketone carbonyl.
Method B: Iodine-Mediated Cascade Cyclization (Materials Focus)

Target Scaffold: Thieno[3,2-b]thiophene (TT) derivatives Application: Monomers for OFETs (Organic Field-Effect Transistors) and OPVs.

3.1 Mechanistic Insight

Classic TT synthesis requires handling 3-bromothiophene with


-BuLi at -78 °C.[4] This modern protocol utilizes an iodine-mediated electrophilic cyclization of alkynyl diols with sodium thiosulfate as a sulfur surrogate. It is operationally simple and avoids pyrophoric reagents.
3.2 Protocol

Reagents: 1,4-substituted-but-2-yne-1,4-diol derivative (1.0 equiv),


 (Catalytic/Stoichiometric depending on variant), 

(3.0 equiv),

(additive).
  • Preparation: Dissolve the alkynyl diol (1 mmol) in acetonitrile (

    
    , 10 mL).
    
  • Sulfur Source: Add

    
     (3 mmol) and 
    
    
    
    (2 mmol).
  • Initiation: Add

    
     (0.5 mmol). Heat to 80 °C.
    
  • Reaction: Stir for 6–12 hours. The iodine activates the triple bond, promoting nucleophilic attack by the thiosulfate, which subsequently undergoes cascade cyclization and aromatization.

  • Quench: Cool and quench with saturated aq.

    
     (to remove excess iodine).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Yield Expectation: 60–75% Key Advantage: Avoids the formation of regioisomeric mixtures common in radical thiolation.

Method C: Cu/Pd-Catalyzed Tandem Annulation (Advanced Catalysis)

Target Scaffold: 2-Substituted Benzo[b]thiophenes Application: Late-stage functionalization of drug scaffolds.

4.1 Mechanistic Insight

This protocol couples an o-bromoiodobenzene with a thio-Michael acceptor (or thiodiketone) in one pot.

  • Phase 1 (Copper): Intermolecular C-S bond formation (Ullmann-type).

  • Phase 2 (Palladium): Intramolecular C-C bond formation (Heck-type cyclization).

  • Why Dual Catalysis? It allows the use of stable, odorless sulfur surrogates rather than foul-smelling thiols.

4.2 Protocol

Reagents: o-Bromoiodobenzene (1 mmol), 1,3-Monothiodiketone (1.2 mmol), CuI (10 mol%), Pd(OAc)2 (5 mol%),


 (10 mol%), 

(2 equiv), Dioxane.
  • Setup: In a glovebox or purged Schlenk tube, combine o-bromoiodobenzene, thiodiketone, CuI, Pd(OAc)2,

    
    , and 
    
    
    
    .
  • Solvent: Add anhydrous Dioxane (5 mL).

  • Heating: Seal and heat to 100 °C for 18 hours.

    • Mechanism Check: The CuI facilitates the initial displacement of the iodide by the sulfur. The Pd then inserts into the C-Br bond and cyclizes onto the alkene.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove metal salts.

  • Purification: Flash chromatography.

Yield Expectation: >80% for electron-neutral substrates.

Visualization of Pathways
5.1 The Gewald Reaction Mechanism

This diagram illustrates the critical intermediates in Method A, highlighting where the reaction can stall if the base concentration is incorrect.

GewaldMechanism Start Ketone + Activated Nitrile Knoevenagel Knoevenagel Intermediate (Alkene) Start->Knoevenagel Base (Morpholine) Mercapto Mercapto- Intermediate Knoevenagel->Mercapto S8 / Heat SulfurAdd Sulfur Addition Cyclization Intramolecular Cyclization Mercapto->Cyclization Tautomerization Product 2-Aminothiophene Cyclization->Product -H2O / Aromatization

Figure 1: Step-wise mechanistic flow of the Gewald reaction. Note the central role of the Knoevenagel intermediate.

5.2 Method Selection Decision Tree

Use this logic flow to select the appropriate protocol for your specific target molecule.

MethodSelection Start Target Molecule? Q1 Is it a fused 2-Aminothiophene? Start->Q1 Q2 Is it a Thieno[3,2-b]thiophene (TT) core? Q1->Q2 No MethodA Method A: Gewald Reaction Q1->MethodA Yes MethodB Method B: Iodine Cascade Q2->MethodB Yes (Materials) MethodC Method C: Cu/Pd Catalysis Q2->MethodC No (Benzothiophene)

Figure 2: Decision matrix for selecting the optimal one-pot synthesis protocol.

Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
Low Yield (Gewald) Knoevenagel step failed (wet solvent).Use absolute ethanol or add molecular sieves. Ensure base is fresh.
"Tar" Formation Overheating or excess sulfur.Limit temp to 60–80°C. Add sulfur after condensation is observed (color change).
Incomplete Cyclization (Method B) Iodine quenched too early.Ensure slight excess of

is maintained until TLC shows conversion.
Catalyst Poisoning (Method C) Sulfur impurities or

leak.
Degas solvents thoroughly (freeze-pump-thaw). Use high-purity

-surrogates.
Regioisomer Mix Steric hindrance on ketone.Switch to Method C (Pd-catalysis) for better regiocontrol via C-H activation.
References
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Putrova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[5] Arkivoc.[6]

  • Zhang, X., et al. (2024).[7] Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes Through Cascade Cyclization. Molecules.[1][2][6][7][8][9][10][11][12][13][14][15]

  • Gabriele, B., et al. (2017). Synthesis of Substituted Benzo[b]thiophenes via Sequential One-Pot, Copper-Catalyzed Intermolecular C–S Bond Formation... Organic Letters.[13][14]

  • Chen, L., et al. (2018).[16] Transition-Metal-Free Synthesis of Thiophenes via Cleavage of Multiple C–H Bonds. Organic Letters.[13][14]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-hydrazinothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 3-hydrazinothiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, improve your reaction yields, and ensure the consistency of your results.

The synthesis of methyl 3-hydrazinothiophene-2-carboxylate is a well-established but nuanced two-step process. It begins with the diazotization of methyl 3-aminothiophene-2-carboxylate to form a highly reactive diazonium salt intermediate, followed by a controlled reduction to the desired hydrazine product. Success hinges on precise control over reaction parameters, particularly temperature and pH.

General Reaction Scheme

The overall transformation involves two key stages:

  • Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.

  • Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative using a mild reducing agent.

Synthesis_Workflow Start Methyl 3-aminothiophene-2-carboxylate Step1 Step 1: Diazotization Reagents: NaNO₂, HCl (aq) Temp: 0-5 °C Start->Step1 Intermediate Thiophene Diazonium Salt (Unstable Intermediate) Step1->Intermediate Formation Step2 Step 2: Reduction Reagent: SnCl₂ or Na₂SO₃ Temp: <10 °C Intermediate->Step2 Immediate Use Product Methyl 3-hydrazinothiophene- 2-carboxylate Step2->Product

Caption: Overall workflow for the synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems as they arise.

Question 1: My reaction mixture produced a lot of gas, and the final yield was very low. The isolated byproduct appears to be a phenolic compound. What went wrong?

Answer: This is a classic symptom of diazonium salt decomposition. The aryl diazonium salt intermediate is highly unstable at elevated temperatures.[1] Maintaining a strict temperature range of 0-5 °C during the diazotization step is critical to prevent its decomposition.[1]

  • Root Cause Analysis:

    • Temperature Excursion: If the temperature rises above 5-10 °C, the diazonium salt will rapidly hydrolyze to form the corresponding 3-hydroxythiophene derivative, releasing nitrogen gas (N₂) in the process.[1][2] This is an irreversible side reaction that directly consumes your intermediate, leading to a significant drop in yield.

    • Slow Addition Rate: The solution of sodium nitrite must be added slowly and dropwise to the acidic solution of the amine. This prevents localized heating from the exothermic diazotization reaction.

  • Recommended Solutions:

    • Vigorous Cooling: Ensure your reaction vessel is submerged in a well-maintained ice-salt bath to keep the internal temperature consistently between 0 and 5 °C.

    • Pre-cooled Reagents: Pre-cool the sodium nitrite solution before addition.

    • Monitor Temperature Continuously: Place a thermometer directly in the reaction mixture, not just in the cooling bath, to monitor the internal temperature accurately.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise with efficient stirring to dissipate heat and avoid localized concentration spikes.[1]

Question 2: After the work-up, my NMR analysis shows a significant amount of the starting material, methyl 3-aminothiophene-2-carboxylate. Why was the conversion incomplete?

Answer: The presence of unreacted starting material points to incomplete diazotization. This can be caused by several factors related to stoichiometry and reaction conditions.

  • Root Cause Analysis:

    • Insufficient Acid: The reaction requires a sufficient excess of strong acid (typically 2.5-3 equivalents). One equivalent reacts with the amine to form the anilinium salt, a second is consumed to generate nitrous acid from sodium nitrite, and the excess maintains a low pH to stabilize the diazonium salt and prevent side reactions.[1]

    • Insufficient Sodium Nitrite: An inadequate amount of sodium nitrite will naturally lead to incomplete conversion.

    • Poor Reagent Quality: Old or degraded sodium nitrite will have lower potency.

  • Recommended Solutions:

    • Verify Stoichiometry: Use at least 2.5 equivalents of acid (e.g., HCl) relative to the starting amine. Use a slight excess (e.g., 1.05-1.1 equivalents) of high-purity sodium nitrite.

    • Ensure Proper Mixing: Vigorous stirring is essential to ensure all the amine, which may have limited solubility in the acidic medium, reacts.

    • Test for Nitrous Acid: After the addition of sodium nitrite is complete, you can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess confirms that enough has been added to drive the reaction to completion.

Question 3: During the reduction step, the reaction mixture turned dark, and I isolated a complex mixture of products instead of the clean hydrazine.

Answer: This issue likely stems from either the decomposition of the unreacted diazonium salt or undesirable side reactions during the reduction.

  • Root Cause Analysis:

    • Delayed Reduction: The diazonium salt should be used immediately after its formation. Any delay increases the chance of decomposition.

    • Incorrect Reducing Agent or Conditions: The choice of reducing agent is critical. Stannous chloride (SnCl₂) and sodium sulfite are common choices.[2][3] The reduction must be performed at low temperatures to prevent side reactions.

    • pH Control: The pH of the reduction mixture can influence the reaction's outcome. For reductions with sodium sulfite, the process involves the formation of an intermediate azo-sulfite, which is then further reduced.[3]

  • Recommended Solutions:

    • Immediate Use of Diazonium Salt: Prepare the solution of your reducing agent in a separate flask and have it cooled and ready. Add the freshly prepared, cold diazonium salt solution to the reducing agent solution without delay.

    • Optimize Reduction Conditions:

      • With Stannous Chloride (SnCl₂): Prepare a solution of SnCl₂ in concentrated HCl, cool it thoroughly in an ice bath, and slowly add the diazonium salt solution.

      • With Sodium Sulfite (Na₂SO₃): Prepare a cold aqueous solution of sodium sulfite. The diazonium salt solution should be added slowly to this solution while maintaining the temperature below 10 °C. A patent suggests this method can achieve yields up to 90%.[4]

    • Maintain Low Temperature: Continue cooling throughout the reduction step.

Troubleshooting_Tree Start Low Yield or Impure Product Q1 Observe Gas Evolution & Dark Oily Byproduct? Start->Q1 Yes Q2 Starting Material Detected in Product? Start->Q2 No, but... Q3 Complex Mixture After Reduction Step? Start->Q3 No, but... A1 Cause: Diazonium Salt Decomposition Solution: Maintain Temp at 0-5 °C, Slow NaNO₂ Addition Q1->A1 A2 Cause: Incomplete Diazotization Solution: Use Excess Acid (>2.5 eq), Check NaNO₂ Stoichiometry Q2->A2 A3 Cause: Delayed Reduction or Poor Reduction Conditions Solution: Use Diazonium Salt Immediately, Maintain Low Temp During Reduction Q3->A3

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q: Why is an excess of mineral acid necessary for the diazotization reaction?

A: Using an excess of a strong acid like HCl serves three critical functions:

  • Protonation of the Amine: It ensures the starting amine is fully protonated to form the corresponding salt (e.g., methyl 3-amino-2-thiophenecarboxylate hydrochloride), which is soluble in the aqueous medium.

  • Generation of Nitrous Acid: It reacts with sodium nitrite (NaNO₂) to generate the reactive nitrosating agent, nitrous acid (HNO₂), in situ.[5]

  • Suppression of Side Reactions: A highly acidic environment (low pH) prevents the newly formed diazonium salt from coupling with any unreacted free amine. This coupling reaction forms a diazoamino compound (a triazene), which is a common and often colorful impurity.[1][3]

Q: Which reducing agent is better: stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃)?

A: Both are effective, but they have different advantages.

Reducing AgentAdvantagesDisadvantagesTypical Conditions
Stannous Chloride (SnCl₂)•2H₂O Highly effective and reliable; a classic method.[2]Tin salts can be difficult to remove during work-up and are an environmental concern.Dissolved in conc. HCl; Temp < 10 °C.
Sodium Sulfite (Na₂SO₃) / Sodium Bisulfite (NaHSO₃) Cheaper, produces water-soluble byproducts that are easier to remove. Can be a milder option.[4][6]The reaction may be slower and require careful pH control.Aqueous solution; Temp < 10 °C.

Q: How can I store the final product, methyl 3-hydrazinothiophene-2-carboxylate?

A: Hydrazine derivatives can be sensitive to air and light. It is recommended to store the purified solid product in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator to minimize degradation over time.

Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Diazotization of Methyl 3-aminothiophene-2-carboxylate
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add methyl 3-aminothiophene-2-carboxylate (1.0 eq).

  • Acidification: Cool the flask in an ice-salt bath. Slowly add concentrated hydrochloric acid (3.0 eq) while stirring. An aqueous solution of the amine salt should form. Maintain the temperature below 5 °C.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Diazotization: Once the amine solution is stable at 0-5 °C, add the sodium nitrite solution dropwise via the dropping funnel over 30-45 minutes. Crucially, ensure the internal temperature never exceeds 5 °C.

  • Reaction Completion: After the addition is complete, stir the resulting pale yellow solution of the diazonium salt for an additional 20 minutes in the ice bath. The solution is now ready for immediate use in the reduction step.

Protocol 2: Reduction of the Diazonium Salt with Stannous Chloride
  • Reducing Solution: In a separate flask, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated hydrochloric acid (quantity sufficient to dissolve). Cool this solution to 0 °C in an ice bath.

  • Reduction: Slowly add the freshly prepared cold diazonium salt solution from Protocol 1 to the stannous chloride solution via a dropping funnel. Maintain vigorous stirring and keep the temperature below 10 °C.

  • Precipitation: After the addition is complete, stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature. The hydrazine hydrochloride salt may precipitate as a solid.

  • Work-up:

    • Collect the solid precipitate by vacuum filtration.

    • To obtain the free base, suspend the solid in water and carefully add a base (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is ~8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify further by recrystallization or column chromatography.

References

  • Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. Available at: [Link]

  • Wikipedia. (n.d.). Diazonium compound. Available at: [Link]

  • Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
  • NPTEL Archive. (n.d.). Lecture 16 : Aromatic Diazonium Salts. Available at: [Link]

  • RSC Publishing. (n.d.). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Available at: [Link]

  • Shree Ganesh Remedies. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • Google Patents. (n.d.). CN103130687A - Preparation method of methyl hydrazinocarboxylate.
  • MDPI. (n.d.). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Available at: [Link]

  • University of Arizona Libraries. (n.d.). DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. Available at: [Link]

  • gsrs. (n.d.). METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE. Available at: [Link]

  • SlideShare. (n.d.). DIAZOTIZTION REACTION.pptx. Available at: [Link]

Sources

Preventing oxidation of hydrazino groups in thiophene chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene Chemistry

Welcome to the technical support center for thiophene chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with hydrazino-substituted thiophenes, with a specific focus on preventing the unwanted oxidation of the hydrazino group.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and handling of hydrazino-thiophenes. Each issue is presented in a question-and-answer format, providing insights into the root cause and offering detailed, field-proven protocols for resolution.

Issue 1: My reaction mixture containing a hydrazino-thiophene derivative changes color (e.g., turns yellow/brown) upon exposure to air, and I'm observing unexpected byproducts in my analysis.

Question: What is causing this decomposition, and how can I prevent it?

Answer: The hydrazino group is highly susceptible to oxidation, especially when attached to an electron-rich aromatic system like thiophene. The color change you are observing is a strong indicator of oxidative decomposition.[1][2] The primary culprit is atmospheric oxygen, which can react with the hydrazine moiety, leading to the formation of various byproducts and a decrease in the yield of your desired product.[2][3][4] This process can be catalyzed by trace metals and proceeds via radical intermediates.[3][4][5]

To mitigate this, it is crucial to maintain an inert atmosphere throughout your experiment.

Workflow for Preventing Oxidation of Hydrazino-Thiophenes

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation A 1. Glassware Preparation: Oven or Flame Dry B 2. Solvent Degassing: Freeze-Pump-Thaw or Purging A->B C 3. Assemble Under Inert Gas Flow (e.g., Argon, Nitrogen) B->C D 4. Reagent Transfer: Use Syringes or Cannula C->D F 6. Quench & Extract Under Inert Atmosphere E 5. Maintain Positive Pressure of Inert Gas D->E E->F G 7. Purification: Consider Inert Atmosphere Chromatography F->G

Caption: Workflow for handling air-sensitive hydrazino-thiophenes.

Detailed Protocol: Performing a Reaction Under Inert Atmosphere using a Schlenk Line

This protocol outlines the standard procedure for setting up a reaction that is sensitive to air and moisture.[6][7]

Materials:

  • Schlenk flask and other appropriate glassware

  • Schlenk line with dual vacuum and inert gas (Argon or Nitrogen) manifold

  • Heat gun or Bunsen burner

  • Rubber septa

  • Syringes and needles

  • Degassed solvents

Procedure:

  • Glassware Preparation:

    • Ensure all glassware, including stir bars, is thoroughly cleaned and dried.

    • Assemble the glassware (e.g., Schlenk flask with a condenser).

    • Heat the glassware under vacuum using a heat gun or by flame drying to remove adsorbed water.[6][8] Allow to cool to room temperature under vacuum.

  • Purging the System:

    • Subject the cooled glassware to at least three cycles of "purge-and-refill".[6] This involves evacuating the flask using the vacuum line and then refilling it with inert gas. This process effectively removes atmospheric gases.[9]

  • Solvent and Reagent Addition:

    • Add degassed solvents and air-stable reagents via a cannula or syringe through a rubber septum against a positive flow of inert gas.[6][10]

    • For adding the hydrazino-thiophene derivative, if it is a solid, add it to the flask before purging. If it is a solution, add it via a syringe that has been flushed with inert gas.[8][10]

  • Running the Reaction:

    • Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the flask to the inert gas line via a bubbler.

  • Work-up:

    • Cool the reaction to room temperature.

    • Perform any aqueous work-up using degassed water and solvents. It is advisable to conduct the work-up under a blanket of inert gas.

Issue 2: My reaction is sluggish or fails to go to completion, even under an inert atmosphere.

Question: I'm carefully excluding air, but my reaction with a hydrazino-thiophene is still not working. What else could be the problem?

Answer: While oxygen is a primary concern, dissolved gases in your solvents can also inhibit reactions, particularly those involving sensitive reagents or catalysts.[11][12][13] For many organometallic reactions and reactions involving radical intermediates, degassing the solvent is a critical step.[12]

Recommended Solvent Degassing Techniques

TechniqueProcedureBest For
Freeze-Pump-Thaw The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed to release dissolved gases. This cycle is repeated at least three times.[12][14][15]Most effective method for removing dissolved gases.[12][13] Ideal for sensitive reactions.
Purging (Sparging) An inert gas (Argon or Nitrogen) is bubbled through the solvent for an extended period (15-30 minutes) to displace dissolved oxygen.[11][13]A less effective but often sufficient method for many applications, especially for larger volumes of solvent.[13]
Sonication under Vacuum The solvent is subjected to a vacuum while being agitated in an ultrasonic bath. This is repeated in cycles with refilling the flask with inert gas.[12]A quick method for rough degassing.[12]

Detailed Protocol: Freeze-Pump-Thaw Degassing

This is the most rigorous method for removing dissolved gases from a solvent.[12][14]

Materials:

  • Schlenk flask

  • Schlenk line

  • Liquid nitrogen in a Dewar flask

Procedure:

  • Place the solvent in a Schlenk flask (do not fill more than halfway).

  • Attach the flask to the Schlenk line.

  • Immerse the flask in the liquid nitrogen Dewar until the solvent is completely frozen.

  • Once frozen, open the flask to the vacuum line for several minutes to evacuate the headspace.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see gas bubbles being released from the solvent as it thaws.

  • Repeat this freeze-pump-thaw cycle at least two more times to ensure complete degassing.[12][14]

  • After the final thaw, backfill the flask with inert gas. The solvent is now ready for use.

Issue 3: I need to perform a reaction on another part of my thiophene molecule, but the hydrazino group interferes or is degraded by the reagents.

Question: How can I temporarily mask the hydrazino group to prevent it from reacting?

Answer: In situations where the hydrazino group's reactivity interferes with a desired transformation elsewhere on the molecule, the use of a protecting group is the recommended strategy.[16][17][18] An ideal protecting group is easily installed, stable to the reaction conditions, and can be removed cleanly under mild conditions.[18]

For hydrazines, forming a hydrazone or a carbamate are common protection strategies.

Protecting Group Strategy for Hydrazino-Thiophenes

G A Hydrazino-Thiophene B Protection Step (e.g., + Acetone -> Hydrazone or + Boc-anhydride -> Boc-hydrazine) A->B C Protected Hydrazino-Thiophene B->C D Reaction on Thiophene Ring or Side Chain C->D E Modified Protected Hydrazino-Thiophene D->E F Deprotection Step (e.g., Mild Acid for Hydrazone or TFA for Boc) E->F G Final Product F->G

Caption: General workflow for using a protecting group.

Common Protecting Groups for Hydrazines

Protecting GroupProtection ReagentDeprotection ConditionsNotes
Hydrazone Acetone or other simple ketone/aldehyde[1][19]Mild acid, hydrolysis[1]A very common and simple method. The resulting hydrazone is generally more stable to oxidation.
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA) or other strong acidsBoc-protected hydrazines are widely used in organic synthesis and are stable to a variety of reaction conditions.[17][20]
Benzyloxycarbonyl (Cbz) Benzyl chloroformateHydrogenolysis (H₂, Pd/C)[18]Useful when acid-sensitive groups are present in the molecule.[17]

Example Protocol: Protection of a Hydrazino Group as a Hydrazone

This protocol describes the formation of an acetone hydrazone.[1]

Materials:

  • Hydrazino-thiophene derivative

  • Acetone

  • Appropriate solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the hydrazino-thiophene derivative in a suitable solvent in a round-bottom flask.

  • Add a slight excess (1.1 to 1.5 equivalents) of acetone to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acetone under reduced pressure to yield the protected hydrazone, which can often be used in the next step without further purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the hydrazino group so prone to oxidation? The hydrazine moiety contains two adjacent nitrogen atoms with lone pairs of electrons, making it a good reducing agent.[1] It can be easily oxidized by single-electron or two-electron pathways, often leading to the formation of diimide (N₂H₂) which can decompose to nitrogen gas and hydrogen.[4] The reaction with oxygen can be complex, producing nitrogen gas and water as the primary products.[1][2]

Q2: Can I use antioxidants to stabilize my hydrazino-thiophene compound? While hydrazine itself can act as an antioxidant and oxygen scavenger,[1] adding other antioxidants is not a common strategy in synthetic organic chemistry for protecting a specific functional group during a reaction. The more robust and predictable methods are working under an inert atmosphere and using protecting groups. Some hydrazide derivatives have been studied for their antioxidant properties.[21][22]

Q3: Are there any specific metals I should avoid in my reaction setup? Yes. The oxidation of hydrazine can be catalyzed by various metals, particularly copper.[5][23] Iron, aluminum oxides, and other transition metals can also show catalytic activity.[3][4] It is best to use glass or Teflon-lined reactors and avoid metal spatulas or other equipment that could introduce catalytic metal ions into your reaction mixture.

Q4: Is nitrogen gas always a suitable inert gas? For most applications, nitrogen is a cost-effective and suitable inert gas.[6] However, for reactions involving lithium or other highly reactive metals, argon is preferred as nitrogen can react to form nitrides. For preventing oxidation of hydrazines, both argon and nitrogen are effective.[11]

Q5: My crude NMR after work-up looks very messy. What could be the issue? If your reaction appears clean by TLC before work-up, but the crude NMR is complex, your product may be unstable to the work-up conditions.[24] Hydrazino-thiophenes or their derivatives might be sensitive to acid, base, or residual oxygen introduced during extraction.[24] Test the stability of your compound by taking a small aliquot of the reaction mixture and exposing it to your planned work-up conditions on a small scale.[24]

References

  • Kilduff, J. E., Davis, D. D., & Koontz, S. L. (1988). Surface-catalyzed air oxidation reactions of hydrazines: Tubular reactor studies. The Third Conference on the Environmental Chemistry of Hydrazine Fuels. [Link]

  • Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (2022). Taylor & Francis Online. [Link]

  • Air-free technique. (n.d.). Wikipedia. [Link]

  • Degassing solvents. (n.d.). University of York. [Link]

  • How To: Degas Solvents. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Surface-catalyzed air oxidation of hydrazines: Environmental chamber studies. (1980). NASA Technical Reports Server. [Link]

  • Hydrazine. (n.d.). Wikipedia. [Link]

  • PROTECTING GROUPs.pptx. (n.d.). SlideShare. [Link]

  • Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. [Link]

  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.). Gas Generation Solutions. [Link]

  • Inert Atmosphere. (2022). YouTube. [Link]

  • Video: Degassing Liquids with Freeze-Pump-Thaw Cycling. (2015). JoVE. [Link]

  • Laha, S., & Lunsford, J. H. (1993). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. Environmental Science & Technology, 27(9), 1845-1851. [Link]

  • Park, S., & Roy, M. (2019). Section 5.4 Title: Degassing Solvents. University of Wisconsin-Madison. [Link]

  • Carpino, L. A. (1953). Thiophene Derivatives of Hydrazine; Synthesis of 1, 4-theropyrrole-2- Carboxylic Acid.
  • Yang, Y., et al. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters, 13(3), 454-457. [Link]

  • Bajpai, A. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. [Link]

  • Protecting groups – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Synthesis of thiophene derivatives 59, 60. (n.d.). ResearchGate. [Link]

  • Protecting groups in organic synthesis + H2O. (n.d.). NPTEL. [Link]

  • Slonim, C., & Gisclon, W. (1978). Oxidation of Hydrazine in Aqueous Solutions. DTIC. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]

  • Al-Omar, M. A., et al. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 181-193. [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.). Preprints.org. [Link]

  • Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air. (2025). Request PDF. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). PMC. [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2016). PMC. [Link]

  • The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. (2012). Scientific Research Publishing. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025). MDPI. [Link]

  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025). MDPI. [Link]

  • Antioxidant capacities of synthesized hydrazine derivatives. EC 50... (n.d.). ResearchGate. [Link]

  • Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation of Co(III), Ni(II), Cu(II), and Zn(II) complexes. (2026). RSC Publishing. [Link]

  • Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. (2025). Baghdad Science Journal. [Link]

  • Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. (2023). MDPI. [Link]

  • What are the best reaction conditions for the conversion of thiol (SH) group on a heterocycle ring into hydrazide? (2014). ResearchGate. [Link]

  • 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). (2020). Chemistry LibreTexts. [Link]

  • The Late Show with Rob! Tonight's Special Guest: Hydrazine. (2005). University of Pennsylvania. [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Troubleshooting of hydrazine carbamate synthesis. (2023). Reddit. [Link]

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Technical Support Center: Acetylacetone (AcAc) Cyclization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Cyclization Failures with 1,3-Dicarbonyls Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Diagnostic: The Tautomer Trap

Issue: "My reaction rate is inconsistent, or I am observing unexpected regioselectivity."

Before troubleshooting specific heterocycle synthesis, you must validate your starting material's state. Acetylacetone (2,4-pentanedione) is not a static molecule; it exists in a dynamic equilibrium between keto and enol forms. Failure to control this equilibrium is the #1 cause of cyclization latency.

The Mechanism of Failure

Nucleophilic attack requires specific electrophilic centers.

  • Keto Form: Presents two electrophilic carbonyl carbons. Essential for initial nucleophilic attack (e.g., by amines).

  • Enol Form: Stabilized by an internal hydrogen bond (chelation). This form is less electrophilic at the carbonyl but more nucleophilic at the

    
    -carbon (C3).
    

Solvent-Dependent Tautomerism (Meyer's Rule):

  • Non-polar solvents (Toluene, Benzene,

    
    ) favor the Enol  form (>90%) due to internal H-bonding stabilization.
    
  • Polar protic solvents (Water, Methanol, Acetic Acid) favor the Keto form by disrupting the internal H-bond via intermolecular bonding.

Diagnostic Workflow

Tautomer_Check Start Start: Reaction Stalled Solvent_Check Check Solvent Polarity Start->Solvent_Check NonPolar Non-Polar (Toluene/DCM) Favors ENOL (>90%) Solvent_Check->NonPolar Low Dielectric Polar Polar Protic (H2O/MeOH) Favors KETO Solvent_Check->Polar High Dielectric Action1 Action: Switch to MeOH/EtOH to expose Carbonyls NonPolar->Action1 If Nucleophile is Weak Action2 Action: Add Lewis Acid to activate Carbonyl Polar->Action2 If Enol is required

Caption: Decision tree for solvent selection based on required reactive species. Non-polar solvents stabilize the enol, potentially shielding the carbonyl from nucleophilic attack.

Scenario A: Pyrazole/Isoxazole Synthesis (Knorr Type)

User Complaint: "I isolated an intermediate, but it won't close to form the ring."

The Science of the Stall

The reaction of hydrazine (or hydroxylamine) with acac proceeds in two steps:

  • Kinetic Step: Formation of the mono-hydrazone/oxime (rapid).

  • Thermodynamic Step: Cyclization via dehydration (slower).

Root Cause: Incorrect pH.

  • pH < 4: The hydrazine is fully protonated (

    
    ) and loses nucleophilicity. Reaction never starts.
    
  • pH > 9: The intermediate hydrazone forms, but the leaving group (

    
    ) is poor, preventing the second elimination step required for aromatization.
    
Troubleshooting Protocol

Validation Step: Run


-NMR. If you see a distinct peak around 

2.0-2.2 ppm (methyl) and broad NH/OH signals but no aromatic proton (or pyrazole C-H around

6.0 ppm), you are stuck at the hydrazone.
ParameterOptimization TargetReasoning
pH Window 4.0 – 5.0 Ensures hydrazine is free base (nucleophilic) but provides enough

to activate the carbonyl for the second step.
Solvent Ethanol/Methanol Promotes the keto-form of acac for faster initial attack.
Temperature Reflux (78°C+) The cyclization step has a higher activation energy than the initial condensation. Room temp often yields only hydrazone.

Scenario B: Quinoline Synthesis (Combes Reaction)

User Complaint: "I get a dark tar or the reaction creates a solid that isn't the product."

The "Acid Wall"

The Combes synthesis involves condensing aniline with acac. The mechanism is unforgiving regarding acid strength.

  • Step 1: Formation of the Schiff base (anil). This happens easily with mild acid or heat.

  • Step 2: Electrophilic Aromatic Substitution (EAS). The carbonyl oxygen must be protonated to trigger the ring closure onto the benzene ring.

Critical Failure Mode: Using a weak acid (e.g., Acetic Acid, dilute HCl). These are strong enough to form the Schiff base but too weak to force the EAS cyclization. The intermediate Schiff base then polymerizes or hydrolyzes, leading to "tar."

Protocol: The Superacid Fix

You must use a Brønsted acid with sufficient


 (Hammett acidity function).
  • Isolate the Intermediate: First, reflux aniline + acac in toluene with a Dean-Stark trap to isolate the Schiff base (solid).

  • The Cyclization Shot: Dissolve the Schiff base in Conc. Sulfuric Acid (

    
    ) , Polyphosphoric Acid (PPA) , or Triflic Acid .
    
  • Temperature: Heat to 100°C. The ring closure is endothermic and sterically demanding.

Combes_Mechanism Reactants Aniline + Acac SchiffBase Schiff Base (Imine) (Stable Intermediate) Reactants->SchiffBase -H2O (Heat) Stall STALL POINT: Weak Acid (AcOH, HCl) SchiffBase->Stall Insufficient Acidity Cyclization Cyclization (EAS) Requires H2SO4 / PPA SchiffBase->Cyclization Strong Acid (Protonate C=O) Quinoline Quinoline Product Cyclization->Quinoline -H2O (Aromatization)

Caption: The Combes synthesis bottleneck. Weak acids lead to a dead-end at the Schiff base stage. Strong mineral acids are required to overcome the activation energy of the ring closure.

Scenario C: Pyrimidine Synthesis (Biginelli Reaction)

User Complaint: "Yields are consistently low (<30%) and purification is difficult."

The "Interrupted" Mechanism

The Biginelli is a three-component reaction (Acac + Aldehyde + Urea). The accepted mechanism proceeds via an


-acyliminium ion intermediate.[1]
  • Failure Mode: The "Aldol Trap." Acac can react with the aldehyde before the urea does (Knoevenagel condensation), forming a byproduct that does not cyclize to the pyrimidine.

Optimization Matrix

To favor the correct pathway (Imine formation first), you must modulate the catalyst.[1]

Catalyst ClassExamplesYield PotentialNotes
Traditional HCl,

Low (20-40%)Often causes decomposition of the aldehyde or urea.
Lewis Acid

,

,

High (80-95%)Stabilizes the

-acyliminium intermediate, preventing side reactions.
Green/Solid Amberlyst-15, ZeolitesMedium-HighAllows for easy filtration and prevents "sticky" workups.

Self-Validating Protocol (TLC Monitoring):

  • Spot the reaction mixture against pure benzaldehyde (or your specific aldehyde).

  • If the aldehyde spot persists after 4 hours, your catalyst is inactive.

  • Fix: Add 10 mol%

    
     or 
    
    
    
    . These are cheap, effective Lewis acids that specifically catalyze the urea-aldehyde condensation step.

References

  • Keto-Enol Tautomerism & Solvent Effects

    • Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. (2019).[2] Cal State ScholarWorks. Link

    • Thermodynamic analysis of the solvent effect on tautomerization of acetylacetone. (2007).[3] Journal of Chemical Physics. Link

  • Combes Quinoline Synthesis

    • Combes Quinoline Synthesis. (2024).[3][4][5] Wikipedia / Organic Chemistry Portal. Link

    • Synthesis of Quinoline and its Derivatives (Review). (2020).[6][7][8] IIP Series. Link

  • Biginelli Reaction Optimization

    • Technical Support Center: Biginelli Reaction for Pyrimidine Thiones. (2025).[1] BenchChem. Link

    • Green High-Yielding One-Pot Approach to Biginelli Reaction. (2020).[6][7][8] MDPI / Molecules. Link

Sources

Technical Support Guide: Controlling Side Reactions in Thiophene Hydrazine Synthesis

[1]

Version: 2.1 | Last Updated: February 2026 Department: Chemical Process Development & Optimization Subject: Troubleshooting Stability and Selectivity in Heterocyclic Hydrazine Synthesis

Introduction: The "Thiophene Trap"

Synthesizing thiophene hydrazines (e.g., 2-hydrazinothiophene) is deceptively difficult compared to their phenyl analogues.[1] The thiophene ring is electron-rich, acid-sensitive, and prone to oxidative polymerization.[1] Researchers often encounter "black tar" instead of crystals, or inexplicable yield losses during isolation.[1]

This guide moves beyond standard textbook procedures to address the invisible side reactions that kill these syntheses. It focuses on the three dominant synthetic routes: Diazotization-Reduction , Nucleophilic Aromatic Substitution (S_NAr) , and Pd-Catalyzed Cross-Coupling .[1]

Module 1: The Diazotization-Reduction Route

Best for: Unactivated thiophenes (e.g., thiophene-2-carboxylate esters).[1] Primary Failure Mode: Oligomerization and Azo-Coupling ("The Black Tar").

The Mechanism of Failure

In the standard Sandmeyer-type approach, you generate a diazonium salt from an aminothiophene, then reduce it. The danger lies in the diazo intermediate . Unlike benzenediazonium salts, thiophene diazonium species are extremely electrophilic and unstable.[1]

  • Self-Coupling: The diazonium ion attacks unreacted aminothiophene (C-coupling) to form azo dyes.

  • Polymerization: Thiophenes are sensitive to strong acids (HCl/H2SO4) used in diazotization, leading to acid-catalyzed polymerization.[1]

Visualizing the Pathway

The following diagram illustrates the critical branching point where the reaction succeeds or fails.

DiazotizationControlStartAminothiopheneDiazoThiophene Diazonium Salt(Unstable < 0°C)Start->Diazo+ NaNO2, < 0°CPolymerPolymerization (Tar)[Acid Catalyzed]Start->PolymerT > 5°C or Slow AddnAcidStrong Acid (HCl)AzoDyeAzo Coupling[Reacts with Amine]Diazo->AzoDyeInsufficient Acidor Slow ReductionReductantReduction Step(SnCl2 or Na2SO3)Diazo->ReductantRapid TransferProductThiophene Hydrazine HClReductant->ProductHCl Workup

Figure 1: Critical control points in diazotization.[1] Red paths indicate failure modes due to temperature or stoichiometry errors.

Protocol: Tin(II) Chloride Reduction Method

Designed to minimize contact time between the diazo species and the starting amine.

  • Preparation: Dissolve 2-aminothiophene ester (10 mmol) in concentrated HCl (10 mL). Cool to -5°C to -10°C (Salt-ice bath). Note: The amine must be fully protonated to prevent polymerization.

  • Diazotization: Add NaNO2 (1.05 equiv) in minimal water dropwise below the surface. Temperature must not exceed 0°C.

  • The Critical Step (Reduction):

    • Do NOT add the reductant to the diazo.

    • DO cannulate/transfer the cold diazo solution into a pre-cooled (-5°C) solution of SnCl2·2H2O (2.5 equiv) in conc.[1] HCl.

    • Why? This ensures the diazo species is immediately consumed by excess reductant, preventing self-coupling.

  • Isolation: The hydrazine often precipitates as a double tin salt. Collect, then treat with NaOH (aq) followed immediately by extraction and conversion to HCl salt.[1]

Module 2: Nucleophilic Substitution (S_NAr) & Pd-Catalysis

Best for: Activated thiophenes (e.g., 2-halo-5-nitrothiophene) or via Buchwald-Hartwig (Aryl halides).[1] Primary Failure Mode: Bis-hydrazone formation (Over-alkylation).[1]

The Selectivity Challenge

Hydrazine is a "double nucleophile." Once it reacts with one thiophene molecule, the resulting product (R-NH-NH2) is still nucleophilic and can attack another thiophene halide, forming the useless dimer (R-NH-NH-R).[1]

Comparative Data: Method Selection
FeatureS_NAr (Nucleophilic Subst.)Pd-Catalyzed Coupling
Substrate Req. Must have EWG (NO2, CN)Any Halo-thiophene
Reagent Hydrazine Hydrate (Liquid)Hydrazine / Benzophenone Imine
Major Side Rxn Bis-thiophene hydrazineCatalyst Poisoning (S-binding)
Key Control Excess Hydrazine (10:1) Ligand Selection (e.g., BrettPhos)
Visualizing Kinetic Competition

KineticCompetitionHydrazineHydrazine (H2N-NH2)ProductTarget Hydrazine(Ar-NH-NH2)Hydrazine->ProductFast (k1)SubstrateHalo-Thiophene (Ar-X)Substrate->ProductSideProductBis-Hydrazine Dimer(Ar-NH-NH-Ar)Substrate->SideProductProduct->SideProductSlow (k2)Occurs if [Hydrazine] is low

Figure 2: Kinetic competition. High local concentration of hydrazine is required to suppress the red path (k2).

Troubleshooting S_NAr
  • Issue: Formation of insoluble yellow/orange precipitate (Dimer).[1]

  • Fix: Use Hydrazine Hydrate as the solvent (or at least 5-10 equivalents).

  • Procedure: Dissolve halo-thiophene in THF (minimal). Add dropwise into refluxing hydrazine hydrate. Never add hydrazine to the thiophene.

Module 3: Isolation & Storage (The Final Hurdle)

Primary Failure Mode: Oxidation to Azo compounds or "Puffing" (Decomposition).[1]

Thiophene hydrazines are significantly less stable than phenyl hydrazines. Free bases oxidize rapidly in air to form azo compounds (Ar-N=N-H), which then decompose to evolve nitrogen gas.[1]

The "Salt Lockdown" Protocol

NEVER store the free base. Always isolate as the Hydrochloride (HCl) or Tosylate (TsOH) salt.[1]

  • Extraction: Perform extraction of the free base (using Et2O or DCM) under Argon/Nitrogen. Use degassed solvents.

  • Precipitation: Dry the organic layer (MgSO4) quickly. Add 4M HCl in Dioxane dropwise.

  • Filtration: Filter the precipitate under an inert blanket if possible.

  • Storage: Store salts at -20°C under Argon.

Frequently Asked Questions (FAQ)

Q1: My reaction turned into a black solid during diazotization. What happened? A: You likely experienced "runaway polymerization." Thiophenes are acid-sensitive. If the temperature rose above 0°C, or if the nitrite was added too fast, the diazonium ion acted as an initiator for polymerization. Correction: Lower the temperature to -10°C and ensure vigorous stirring to prevent local hot spots.

Q2: I see full conversion on TLC, but after column chromatography, I recovered nothing. A: Thiophene hydrazines stick to silica gel and decompose.[1] Correction: Avoid silica chromatography for free hydrazines. Isolate via crystallization as the HCl salt. If you must run a column, use neutral alumina or deactivate the silica with 1% Triethylamine.[1]

Q3: Can I use Sodium Sulfite (Na2SO3) instead of Tin Chloride? A: Yes, but it requires careful pH control.[1] Sulfite reduction goes through a sulfonate intermediate (Ar-NH-NH-SO3Na).[1] This intermediate requires acid hydrolysis to release the hydrazine. If the hydrolysis step is too harsh, you will cleave the N-N bond (reverting to amine) or open the thiophene ring.

Q4: Why is my Pd-catalyzed coupling yield low (<30%)? A: Thiophene sulfur can poison Palladium catalysts.[1] Correction: Use a catalyst system designed for heteroaryls, such as Pd2(dba)3 with Xantphos or BrettPhos . These bulky ligands protect the Pd center from sulfur coordination.

References

  • Pd-Catalyzed Coupling Mechanisms

    • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium.[2] (Angew.[1][2] Chem. Int. Ed.).

  • Diazotization & Stability

    • Diazotisation - Mechanism and Stability of Intermediates. (Organic Chemistry Portal).[1]

  • Nucleophilic Substitution (S_NAr)

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Master Organic Chemistry).[1]

  • Thiophene Reactivity Context

    • Synthesis, Reactions, and Applications of 2-Thiohydantoin Derivatives.

Removing unreacted hydrazine hydrate from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HYD-REM-001 Subject: Protocols for the removal and quenching of unreacted hydrazine hydrate from reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Hydrazine hydrate is a potent nucleophile and reducing agent commonly used in the Wolf-Kishner reduction, Gabriel synthesis, and heterocycle formation. However, it is a known Genotoxic Impurity (GTI) with strict limits defined by ICH M7 guidelines. Its removal is complicated by its high polarity, "sticky" interaction with glass, and high boiling point (


).

This guide provides three validated workflows for removal, contingent on your product's stability, followed by safety protocols for waste quenching.

Part 1: Diagnostic & Strategy Selection

Before proceeding, determine the stability profile of your target molecule. Select the appropriate workflow using the decision logic below.

HydrazineRemoval Start Start: Reaction Complete AcidStable Is Product Acid Stable? Start->AcidStable Volatile Is Product Volatile? AcidStable->Volatile No (Acid Sensitive) Wash Protocol A: Acidic Extraction (The Gold Standard) AcidStable->Wash Yes (pH < 3 ok) Scavenge Protocol B: Chemical Scavenging (2,4-Pentanedione) Volatile->Scavenge Yes (Cannot Distill) Distill Protocol C: Azeotropic Distillation Volatile->Distill No (High BP)

Figure 1: Decision matrix for selecting the appropriate hydrazine removal technique based on product physicochemical properties.

Part 2: Removal Protocols
Protocol A: Acidic Extraction (The Gold Standard)

Best for: Acid-stable compounds (amides, esters, protected amines). Mechanism: Hydrazine is a base (


). Washing with acid protonates it to the hydrazinium ion (

), forcing it into the aqueous layer.

Step-by-Step:

  • Dilute the reaction mixture with a non-polar organic solvent (DCM, EtOAc, or Toluene).

  • First Wash: Wash the organic layer with 0.5 M or 1 M HCl (2x volume of organic layer).

    • Why? This converts free hydrazine to the water-soluble hydrazinium chloride.

  • Second Wash: Wash with Brine.[1]

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Troubleshooting FAQ:

  • Q: My product is an amine. Won't I lose it?

    • A: Yes. If your product is basic, you cannot use this method. Refer to Protocol B (Scavenging).

  • Q: I see an emulsion.

    • A: Hydrazine hydrate can act as a surfactant. Add a small amount of methanol or saturate the aqueous layer with solid NaCl to break the emulsion.

Protocol B: Chemical Scavenging (Electrophilic Trap)

Best for: Acid-sensitive or basic products where extraction is impossible. Mechanism: Use a diketone (2,4-pentanedione) to convert hydrazine into a stable, non-polar pyrazole derivative that can be easily separated by chromatography or crystallization.

The Reaction:



Step-by-Step:

  • Calculate the excess hydrazine remaining (estimate based on stoichiometry).

  • Add 1.2 to 1.5 equivalents (relative to hydrazine) of 2,4-pentanedione (acetylacetone).

  • Stir at room temperature for 30–60 minutes.

    • Note: The reaction is usually rapid and slightly exothermic.

  • Workup: The resulting 3,5-dimethylpyrazole is less polar than hydrazine.

    • Option 1 (Chromatography): The pyrazole runs high on TLC (non-polar) and separates easily from polar pharmaceutical intermediates.

    • Option 2 (Volatility): 3,5-Dimethylpyrazole has a high boiling point (

      
      ) but can be removed via column chromatography more easily than sticky hydrazine.
      

ScavengingMechanism Hydrazine Hydrazine (Toxic, Polar) Intermediate Hydrazone Intermediate Hydrazine->Intermediate + Agent - H2O Agent 2,4-Pentanedione (Scavenger) Product 3,5-Dimethylpyrazole (Stable, Lipophilic) Intermediate->Product Cyclization - H2O

Figure 2: Chemical scavenging pathway. The formation of the aromatic pyrazole ring drives the reaction to completion, effectively sequestering the hydrazine.

Protocol C: Azeotropic Distillation

Best for: Non-volatile, thermally stable products. Mechanism: Hydrazine hydrate forms high-boiling azeotropes with water, but can be co-distilled with specific organic solvents to facilitate removal.

Data Table: Solvent Choices | Solvent | Boiling Point (


) | Function |
| :--- | :--- | :--- |
| Toluene  | 110.6 | Forms azeotrope with water/hydrazine; helps drag hydrate over. |
| Xylene  | 138-144 | Higher boiling point; effective for driving off hydrazine hydrate (

). | | Isopropanol | 82.6 | Good for final traces; forms ternary azeotropes. |

Step-by-Step:

  • Concentrate the reaction mixture to remove bulk reaction solvent (e.g., ethanol).

  • Re-dissolve the residue in Toluene or Xylene .

  • Rotary evaporate to dryness.

  • Repeat 2-3 times. This "codistillation" physically carries the hydrazine hydrate vapors out with the solvent.

Part 3: Safety & Waste Destruction (Critical)

WARNING: Never dispose of hydrazine directly into general organic waste. It can react with oxidizers (peroxides, nitric acid) to cause explosions.[2]

Quenching Protocol (Bleach Method)

The standard method for destroying hydrazine in waste streams is oxidation with sodium hypochlorite (Bleach).

Reaction:



Procedure:

  • Dilute: Ensure the hydrazine waste solution is dilute (<3% concentration).

  • Cool: Place the waste container in an ice bath. The reaction is exothermic .

  • Add Oxidizer: Slowly add commercial bleach (5-12% NaOCl) while stirring.

  • Vent: Ensure the vessel is open to the atmosphere . Significant Nitrogen gas (

    
    ) evolution will occur. Pressure buildup can shatter closed bottles.
    
  • Endpoint: Monitor with starch-iodide paper (turns blue in presence of excess oxidant) to ensure complete destruction.

Part 4: Detection (Quality Control)

How do you verify the hydrazine is gone?

  • TLC Visualization:

    • Stain: p-Anisaldehyde or Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

    • Result: Hydrazine spots typically turn bright yellow/orange with Ehrlich's reagent.

  • HPLC (Trace Analysis):

    • Direct injection is difficult due to polarity and lack of chromophore.

    • Derivatization: React sample with benzaldehyde before injection to form the benzaldehyde azine, which is UV-active (detectable at 300-350 nm).

References
  • Guideline for Elemental Impurities and Genotoxic Impurities. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Chemical Scavenging of Hydrazine. Use of 2,4-Pentanedione for the formation of 3,5-dimethylpyrazole.[3] PubChem Compound Summary. Link

  • Destruction of Hazardous Chemicals in the Laboratory. National Research Council (US) Committee on Hazardous Substances in the Laboratory. Chapter 6: Destruction of Hydrazine. Link

  • Trace Analysis of Hydrazine. Determination of Hydrazine in Pharmaceutical Drug Substances. Journal of Chromatography A. Link

Sources

Storage conditions to prevent decomposition of methyl 3-hydrazinothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-Hydrazinothiophene

A Guide to Preventing Decomposition Through Proper Storage and Handling

Welcome to the technical support guide for methyl 3-hydrazinothiophene (CAS 75681-13-9). As Senior Application Scientists, we understand that the stability and purity of your starting materials are paramount to the success of your research. Methyl 3-hydrazinothiophene, a valuable building block in medicinal chemistry and materials science, possesses two reactive functional groups: a hydrazine and a thiophene ring. This unique structure, while versatile, also makes the molecule susceptible to degradation if not handled and stored with the care it requires.[1][2]

This guide is designed to provide you with in-depth, field-proven insights into the chemical vulnerabilities of this compound and to offer robust, practical solutions to ensure its long-term stability. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause the decomposition of methyl 3-hydrazinothiophene?

The decomposition of methyl 3-hydrazinothiophene is primarily driven by a combination of three factors: atmospheric oxygen, moisture, and light/heat.

  • Oxygen: The hydrazine moiety (-NH-NH₂) is a strong reducing agent and is highly susceptible to oxidation when exposed to atmospheric oxygen.[3] This oxidative degradation is often the fastest pathway to decomposition, leading to the formation of colored impurities and a loss of reactivity. Storing the compound under an inert atmosphere is the most critical step to prevent this.[4]

  • Moisture (Water): Hydrazine and its derivatives are often hygroscopic, meaning they readily absorb moisture from the air.[5] The presence of water can accelerate oxidative decomposition pathways. Furthermore, for a carboxylate ester like this compound, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to hydrolysis, although oxidation is the more immediate concern.

  • Light & Heat: The thiophene ring, while relatively stable, can be susceptible to photocatalytic degradation upon exposure to UV light.[6][7] Heat acts as a catalyst for all degradation processes, accelerating the rates of oxidation and other decomposition reactions.[3][8] Therefore, protecting the compound from light and storing it at low temperatures is essential for long-term stability.[8][9]

Q2: I just received a new vial. What are the visual signs of a fresh, high-quality sample versus a degraded one?

A fresh, pure sample of methyl 3-hydrazinothiophene should be a crystalline solid, typically appearing as a white, off-white, or light-yellow powder. Any significant deviation from this appearance warrants caution.

Indicator High-Quality Sample Likely Degraded Sample Underlying Cause
Color White to light yellowDark yellow, orange, brown, or blackOxidation of the hydrazine group often produces highly conjugated, colored byproducts.
Consistency Free-flowing crystalline powderClumpy, sticky, or oily solidAbsorption of atmospheric moisture (hygroscopicity).[5]
Solubility Should dissolve clearly in appropriate organic solventsInsoluble particles or colloids observed upon dissolutionFormation of insoluble polymeric materials or degradation products.[10]

If you observe any signs of degradation, it is highly recommended to verify the purity of the material by an analytical method like NMR or LC-MS before use.

Q3: What are the definitive, non-negotiable storage conditions for this compound?

To ensure maximum shelf-life and prevent the need for frequent re-purification, the following storage protocol must be implemented. This system is designed to create multiple barriers against degradation.

Parameter Recommended Condition Rationale & Justification
Temperature -20°C Low temperatures significantly slow the rate of all chemical degradation reactions.[3]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents the primary degradation pathway: oxidation of the hydrazine moiety by atmospheric oxygen.[4][9]
Light Amber Vial or Wrapped in Foil Protects the thiophene ring from potential light-induced decomposition.[6][8]
Container Tightly Sealed Glass Vial with PTFE-lined Cap Provides a physical barrier against moisture and air ingress. PTFE is chemically inert.[9][11]
Location Dry, Designated Area for Sensitive Reagents Avoids cross-contamination and accidental exposure to incompatible materials like oxidizing agents or acids.[11][12]
Q4: My lab doesn't have a glove box. How can I handle this air-sensitive compound safely and effectively?

While a glove box provides the ideal environment, you can still manage air-sensitive reagents effectively using Schlenk line techniques.[13][14] The goal is to minimize the compound's contact time with the atmosphere.

Protocol: Handling without a Glove Box

  • Preparation: Gather all necessary glassware (spatulas, flasks, etc.) and ensure they are clean and thoroughly dried in an oven (and cooled under vacuum or in a desiccator) before use.[15]

  • Inert Gas Setup: Connect the vial of methyl 3-hydrazinothiophene to a Schlenk line or a dual-bank vacuum manifold.[13]

  • Purge Cycle: Gently evacuate the air from the vial (without pulling off the solid) and backfill with dry argon or nitrogen. Repeat this "pump-purge" cycle 3-5 times to ensure the atmosphere inside the vial is inert.[14]

  • Weighing: Under a positive pressure of inert gas (a gentle outflow), quickly open the vial, retrieve the required amount of solid, and transfer it to your reaction flask (which should also be under an inert atmosphere).

  • Resealing: Immediately reseal the stock vial. For extra protection, wrap the cap threads with Parafilm or PTFE tape.

  • Final Purge: Perform one final pump-purge cycle on the stock vial before returning it to the freezer.

Troubleshooting Guide: Diagnosing Decomposition

You followed the storage instructions, but your experiment still failed, and you suspect compound degradation. This decision tree can help you diagnose the potential point of failure.

TroubleshootingGuide start Start: Experiment yields unexpected results or fails. check_visual Step 1: Visually inspect the solid stock vial. Is there a color change (dark yellow/brown) or clumping? start->check_visual visual_yes YES: Significant Degradation Likely check_visual->visual_yes Yes visual_no NO: Stock appears visually okay. check_visual->visual_no No cause_storage Root Cause: Improper long-term storage. - Atmosphere not inert? - Seal compromised (moisture/air leak)? - Frequent temperature cycles? visual_yes->cause_storage check_handling Step 2: Review handling procedure. Was the compound exposed to air for an extended period during weighing? visual_no->check_handling action_discard Action: Discard stock. Source a new, verified batch. cause_storage->action_discard handling_yes YES: Brief exposure caused degradation. check_handling->handling_yes Yes handling_no NO: Handled under inert atmosphere. check_handling->handling_no No cause_handling Root Cause: Atmospheric exposure during transfer. The hydrazine moiety can oxidize rapidly. handling_yes->cause_handling check_solvent Step 3: Check solvent/reagent purity. - Was the solvent anhydrous and de-gassed? - Were other reagents compatible (non-oxidizing)? handling_no->check_solvent action_refine_handling Action: Refine handling technique. Use Schlenk line or glove box. Minimize opening times. cause_handling->action_refine_handling solvent_yes YES: Incompatible reaction component. check_solvent->solvent_yes Yes cause_reaction Root Cause: In-situ decomposition. - Trace oxidizing agents or acids? - Peroxides in solvent (e.g., old THF)? solvent_yes->cause_reaction action_purify_reagents Action: Purify all solvents and reagents. Check for incompatibilities. cause_reaction->action_purify_reagents

Caption: Troubleshooting workflow for diagnosing decomposition.

Experimental Protocol: Aliquoting a New Bottle for Long-Term Storage

This protocol is a self-validating system designed to preserve the integrity of your main stock while creating smaller, user-friendly aliquots. The ideal location for this procedure is within an inert atmosphere glove box.[9][14]

Objective: To divide a bulk container of methyl 3-hydrazinothiophene into smaller, single-use vials to prevent contamination and degradation of the entire batch from repeated openings.

Materials:

  • Primary container of methyl 3-hydrazinothiophene.

  • Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps.

  • Anti-static weighing tools (spatula, weighing paper).

  • Laboratory balance (located inside the glove box if possible).

  • Labeling materials.

  • Inert atmosphere glove box or Schlenk line setup.

Procedure:

  • Prepare the Environment: Ensure the glove box atmosphere has low oxygen (<10 ppm) and moisture (<10 ppm) levels.[9] Bring all materials, including the sealed primary container, into the glove box antechamber and allow them to equilibrate.

  • Pre-label Vials: Label all empty aliquot vials with the compound name, batch number, and date.

  • Equilibrate Compound: Move the primary container from the antechamber into the main glove box. Allow it to sit for at least 30 minutes to reach the ambient temperature of the glove box. Causality: This prevents condensation of atmospheric moisture onto the cold solid when the container is opened.

  • First Aliquoting: Carefully open the primary container. Using an anti-static spatula, portion the desired amount of the compound (e.g., 20-50 mg) into each pre-labeled amber vial.

  • Secure Seal: Tightly screw the PTFE-lined cap onto each aliquot vial. For an additional barrier, wrap the cap-vial interface with Parafilm.

  • Secure Primary Stock: Tightly reseal the primary bulk container. Wrap its cap with Parafilm as well.

  • Organize Storage: Place all new aliquots and the primary container into a secondary container (like a small box) inside a -20°C freezer. Trustworthiness: This secondary containment prevents vials from getting lost and adds another layer of protection.

  • Usage: For daily experiments, remove only one small aliquot vial from the freezer. This crucial step protects your main stock from repeated freeze-thaw cycles and potential atmospheric exposure.

By following these procedures, you create a robust system that safeguards the chemical integrity of your methyl 3-hydrazinothiophene, ensuring reproducible results in your critical drug discovery and development workflows.

References

  • Hydrazine - Santa Cruz Biotechnology. (n.d.). Retrieved from [Link]

  • hydrazine hydrate 80% - s d fine-chem limited. (n.d.). Retrieved from [Link]

  • Radiation-driven Destruction of Thiophene and Methyl-Substituted Thiophene in Single-component and Water-ice Matrices. (n.d.). The Astrophysical Journal. Retrieved from [Link]

  • Hydrazine (HSG 56, 1991). (1991). INCHEM. Retrieved from [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. (2018). The Journal of Physical Chemistry C. ACS Publications. Retrieved from [Link]

  • Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes. (2025). ResearchGate. Retrieved from [Link]

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Retrieved from [Link]

  • JPS58159429A - Decomposition method of thiophene. (n.d.). Google Patents.
  • Density functional theory study on the pyrolysis mechanism of thiophene in coal. (2009). Fuel Processing Technology. Retrieved from [Link]

  • US6825196B2 - Stable pharmaceutical compositions. (n.d.). Google Patents.
  • Synthesis and Characterization of Hydrazine Derivatives. (n.d.). Anusandhanvallari. Retrieved from [Link]

  • Synthesis of stable hydrazones of a hydrazinonicotinyl-modified peptide for the preparation of 99mTc-labeled radiopharmaceuticals. (1999). PubMed. Retrieved from [Link]

  • The Manipulation of Air-Sensitive Compounds. (n.d.). Thieme. Retrieved from [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021). Fisher Scientific. Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). PMC. Retrieved from [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group. Retrieved from [Link]

  • How We Handle Air Sensitive Samples. (n.d.). Momentum Transfer. Retrieved from [Link]

  • Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. (2025). ResearchGate. Retrieved from [Link]

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Validation & Comparative

Melting Point Comparison of Methyl 3-Hydrazinothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The Thermal Trajectory of Thiophene Scaffold Assembly

In the synthesis of fused heterocyclic drugs—specifically kinase inhibitors and anti-inflammatory agents—methyl 3-hydrazinothiophene-2-carboxylate serves as a transient, high-energy intermediate rather than a stable end-product.

Researchers often search for the melting point (MP) of this specific hydrazine to validate their intermediate. However, experimental evidence confirms that the free hydrazine is kinetically unstable, often existing as an oil or low-melting solid that rapidly cyclizes or oxidizes. The "true" thermal characterization lies in its stable precursors and its cyclized derivatives (thienopyrazoles).

This guide establishes the "Thermal Ascent" trend observed in this chemistry:

  • Precursor (Amino Ester): Low MP (<75 °C), crystalline.

  • Intermediate (Hydrazine): Unstable/Oil (undefined MP), handled as salt.

  • Derivative (Thienopyrazole): High MP (>150 °C), stable scaffold.[1]

Part 2: Comparative Melting Point Data

The following table aggregates experimental data for the 3-hydrazinothiophene scaffold, its direct precursor, and its primary downstream derivatives.

Table 1: Thermal Profile of the Methyl 3-Hydrazinothiophene Scaffold
Compound StageChemical NameStructure DescriptionMelting Point (°C)Physical State
Precursor Methyl 3-aminothiophene-2-carboxylatePrimary amine starting material63 – 73 Cream/Pale Brown Crystals
Intermediate Methyl 3-hydrazinothiophene-2-carboxylateFree hydrazine baseN/A (Oil/Unstable) Viscous Oil / Low-melting solid
Stabilized Salt Methyl 3-hydrazinothiophene-2-carboxylate HClHydrochloride salt form~180 (dec) White/Off-white Hygroscopic Solid
Cyclized Core 1H-Thieno[3,2-c]pyrazol-5(1H)-oneRing-closed bicyclic product156 – 158 Beige Needles
Functionalized N-(Thieno[3,2-c]pyrazol-3-yl)amidesAmide derivatives of the core> 240 White Powder
Hydrazone Methyl 3-(benzylidenehydrazino)thiophene-2-carboxylateSchiff base with benzaldehyde136 – 140 Yellow Crystalline Solid

Critical Insight: If you isolate a solid melting between 63–73 °C , you have likely recovered unreacted amino precursor , not the hydrazine. If you isolate a solid melting >150 °C, spontaneous cyclization to the thienopyrazole has likely occurred.

Part 3: Mechanistic Analysis & Experimental Protocols

The Instability of the Free Hydrazine

Unlike phenylhydrazine, the thiophene analog contains an ortho-ester group (position 2). The proximity of the nucleophilic hydrazine (


) to the electrophilic ester (

) facilitates rapid intramolecular cyclization.
  • Thermodynamic Drive: The formation of the 5-membered pyrazolone ring is thermodynamically favored, driving the reaction forward and making isolation of the open-chain hydrazine difficult without trapping it as a salt (HCl) or hydrazone.

Experimental Protocol: Synthesis & Characterization

Objective: To generate the hydrazine in situ and confirm its identity via derivative formation.

Step A: Diazotization (Generation of the Electrophile)
  • Dissolve: 10 mmol of Methyl 3-aminothiophene-2-carboxylate (MP 63-69 °C) in concentrated HCl (15 mL) at 0 °C.

  • Diazotize: Add

    
     (1.1 eq) dropwise. Maintain temperature < 5 °C to prevent decomposition of the diazonium salt.
    
  • Observation: The cream-colored suspension will clear to a yellow/orange solution.

Step B: Reduction (Formation of the Hydrazine)
  • Reduce: Add

    
     (2.5 eq) dissolved in concentrated HCl dropwise to the diazonium solution at 0 °C.
    
  • Stir: 2 hours at 0 °C, then allow to warm to room temperature.

  • Isolation (Crucial):

    • Do not neutralize to pH > 7 immediately if isolating the free base.

    • Preferred: Filter the precipitated Hydrazine Hydrochloride salt.

    • Alternative: React in situ with an aldehyde (e.g., benzaldehyde) to form a stable Hydrazone (MP ~140 °C) for characterization.

Step C: Cyclization (Formation of Thieno[3,2-c]pyrazole)
  • Reflux: Heat the hydrazine (or its salt) in ethanol/acetic acid for 2–4 hours.

  • Product: The compound cyclizes to 1H-thieno[3,2-c]pyrazol-5-one .

  • Validation: Check MP. A sharp melting point at 156–158 °C confirms the bicyclic structure.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the thermal and structural evolution of the scaffold.

ThiophenePathways Precursor Methyl 3-aminothiophene-2-carboxylate (MP: 63-73 °C) Stable Solid Diazonium Diazonium Intermediate (Unstable < 5 °C) Precursor->Diazonium NaNO2, HCl 0 °C Hydrazine Methyl 3-hydrazinothiophene-2-carboxylate (MP: Undefined/Oil) Transient Species Diazonium->Hydrazine SnCl2 reduction HydrazineHCl Hydrazine HCl Salt (MP: ~180 °C dec) Stable Storage Form Hydrazine->HydrazineHCl HCl gas/conc. Hydrazone Benzylidene Hydrazone (MP: ~140 °C) Characterization Derivative Hydrazine->Hydrazone PhCHO Schiff Base Formation Cyclized 1H-Thieno[3,2-c]pyrazol-5-one (MP: 156-158 °C) Thermodynamic Sink Hydrazine->Cyclized Heat/EtOH - MeOH HydrazineHCl->Cyclized Neutralization + Heat

Figure 1: Reaction pathway showing the evolution from low-melting precursor to high-melting cyclized derivatives. The red arrow indicates the spontaneous cyclization pathway.

References

  • Thermo Fisher Scientific. Methyl 3-aminothiophene-2-carboxylate, 98% Specification Sheet. (Source for Precursor MP: 63-69 °C). Link

  • Airey, J. et al. "A Convenient Preparation of Thieno[3,2-c]pyrazole." Synthesis, 2014, 46, 96–100.[2] (Source for Cyclized Derivative MP: 156-158 °C). Link

  • Georganics. Methyl 2-amino-3-thiophenecarboxylate Description.[3] (Confirmation of Amino Ester MP). Link

  • PubChem. Methyl 3-hydrazinothiophene-2-carboxylate Compound Summary. (Structural Confirmation). Link

Sources

A Comparative Guide to the Reactivity of 3-Hydrazino- vs. 3-Aminothiophene Esters for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Core in Modern Drug Discovery

In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged pharmacophore," a molecular scaffold consistently found in a multitude of approved therapeutic agents.[1][2] Its structural similarity to a benzene ring, coupled with unique electronic properties imparted by the sulfur heteroatom, makes it an invaluable building block for drug design.[1] Among its many derivatives, 3-substituted thiophene esters, particularly those bearing amino (-NH₂) or hydrazino (-NHNH₂) functionalities, are exceptionally versatile intermediates. These compounds serve as foundational synthons for the construction of complex, fused heterocyclic systems that are rife with biological activity.[1][3][4]

This guide provides an in-depth, objective comparison of the chemical reactivity of methyl 3-aminothiophene-2-carboxylate and its 3-hydrazino analogue. By understanding their distinct electronic properties and reaction pathways, researchers and drug development professionals can make more informed decisions in the strategic design and synthesis of novel molecular entities. We will explore the causality behind their differential reactivity through the lens of nucleophilicity, examine key synthetic transformations with supporting experimental data, and provide validated protocols for their application.

I. Foundational Synthons: Synthesis and Structural Properties

The utility of these compounds begins with their synthesis. The 3-aminothiophene ester is most commonly prepared via the venerable Gewald multicomponent reaction, a robust one-pot synthesis that combines a ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur with a base catalyst.[5][6][7] This reaction's reliability and broad substrate scope have cemented its importance in heterocyclic chemistry.

The 3-hydrazinothiophene counterpart is less commonly synthesized directly. A prevalent strategy involves a Sandmeyer-type reaction, starting from the readily available 3-aminothiophene ester. The amino group is first converted to a diazonium salt, which is then reduced (e.g., with stannous chloride) to yield the desired 3-hydrazino derivative.

Caption: Workflow for the Gewald multicomponent reaction.

Electronic and Steric Profile: A Tale of Two Nucleophiles

The fundamental difference in reactivity between the amino and hydrazino groups stems from their electronic nature. Both are potent nucleophiles due to the lone pair of electrons on the nitrogen atom(s).

  • 3-Aminothiophene Ester: The single amino group acts as the primary nucleophilic center. Its reactivity is modulated by the electron-donating nature of the thiophene ring, which enhances its nucleophilicity.

  • 3-Hydrazinothiophene Ester: The hydrazino group presents two nitrogen atoms, each with a lone pair. This arrangement gives rise to the alpha-effect , a phenomenon where the presence of an adjacent atom with lone-pair electrons enhances the nucleophilicity of the attacking atom.[8] While the magnitude of this effect for hydrazines can be solvent- and substrate-dependent, the repulsion between the adjacent lone pairs generally increases the energy of the highest occupied molecular orbital (HOMO), making the terminal -NH₂ group a more potent nucleophile than a simple amine.[9][10][11][12]

Caption: Structural and electronic comparison of the two esters. (Note: Images are placeholders)

This enhanced nucleophilicity of the hydrazino group is the cornerstone of its distinct reactivity, particularly in condensation and subsequent cyclization reactions.

Property Comparison3-Aminothiophene Ester3-Hydrazinothiophene EsterRationale
Primary Nucleophilic Site Amino Nitrogen (-NH₂)Terminal Hydrazino Nitrogen (-NHNH₂)The terminal nitrogen is sterically more accessible and electronically more reactive due to the alpha-effect.[8][9]
Relative Nucleophilicity StrongVery StrongThe alpha-effect in hydrazine enhances its nucleophilicity compared to a corresponding amine.[8]
Basicity More BasicLess BasicHydrazine is generally a weaker base than ammonia or simple primary amines.
Key Reactivity Pattern Schiff Base Formation, Acylation, Ring Activating GroupHydrazone Formation, Acylation, Versatile Cyclization PrecursorThe -NHNH₂ moiety is a classic "1,2-dinucleophile" ideal for forming 5- and 6-membered rings.

II. Comparative Reactivity in Key Synthetic Transformations

The true utility of these building blocks is demonstrated in their reactions to form more complex heterocyclic systems. While both undergo reactions like acylation, their behavior diverges significantly in condensation and cyclization pathways.

Condensation with Carbonyl Compounds

This class of reactions provides the most direct comparison of their differing reactivity.

  • 3-Aminothiophene Esters → Schiff Bases: Reaction with aldehydes or ketones under acidic catalysis yields Schiff bases (imines).[13] These are valuable intermediates but can be susceptible to hydrolysis.

  • 3-Hydrazinothiophene Esters → Hydrazones: The analogous reaction readily forms highly stable, often crystalline, hydrazones. The superior nucleophilicity of the hydrazino group typically allows this reaction to proceed under milder conditions and often in higher yield than imine formation. These hydrazones are not merely products but are robust intermediates for a vast array of cyclization reactions.

Cyclization Reactions: The Gateway to Fused Heterocycles

Herein lies the principal advantage of the hydrazino-substituted thiophene. The C-N-N fragment is a linchpin for building adjacent nitrogen-containing rings.

  • From 3-Aminothiophenes: The amino group, often in concert with the adjacent ester, can be used to construct fused pyrimidinones, pyridinones, or other six-membered rings by reacting with 1,3-dielectrophiles (e.g., β-ketoesters, Meldrum's acid).[14]

  • From 3-Hydrazinothiophenes: The hydrazino group unlocks a wider array of cyclization possibilities.

    • Fused Pyrazoles: Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) or their equivalents leads directly to the formation of a fused pyrazole ring, a common motif in kinase inhibitors.

    • Fused Triazines: Reaction with isothiocyanates followed by cyclization can yield fused triazine systems.[15]

    • Fischer Indole Synthesis: The hydrazone formed with a ketone can undergo Fischer indolization to produce fused thieno-indole structures.[16]

Caption: Comparative cyclization pathways for the two synthons.

Electrophilic Aromatic Substitution (SEAr)

Both the -NH₂ and -NHNH₂ groups are powerful activating, ortho-, para-directing groups for electrophilic aromatic substitution on the thiophene ring.[17] In the context of a 3-substituted thiophene, this strongly activates the C2 and C5 positions for reactions like halogenation, nitration, or Friedel-Crafts acylation.[18][19] Kinetic studies on 3-aminothiophene have determined its nucleophilicity parameters, confirming the high reactivity of the C2 position towards electrophiles.[18] While specific kinetic data for 3-hydrazinothiophene is less common, its activating potential is expected to be of a similar high magnitude, making both substrates highly susceptible to substitution at the C2 and C5 positions.

III. Experimental Protocols & Data

To provide a practical basis for comparison, the following validated protocols are presented.

Protocol 1: Synthesis of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (A 3-Aminothiophene Ester via Gewald Reaction)

This protocol is adapted from established literature procedures for the Gewald reaction.[7][13]

Materials:

  • Cyclohexanone

  • Methyl cyanoacetate

  • Elemental Sulfur (powdered)

  • Morpholine

  • Ethanol

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (10 mmol), methyl cyanoacetate (10 mmol), and ethanol (30 mL).

  • Add elemental sulfur (10 mmol, 0.32 g) to the mixture.

  • Add morpholine (20 mol%, 0.17 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield the pure aminothiophene as a white or cream-colored crystalline solid.

    • Expected Yield: 70-85%[13]

    • Characterization: Confirm structure via ¹H NMR, IR spectroscopy, and melting point analysis.[13]

Protocol 2: Synthesis of a Fused Thieno[3,2-c]pyrazole from a 3-Hydrazinothiophene Ester

This is a representative protocol for leveraging the unique reactivity of the hydrazino group.

Materials:

  • Methyl 3-hydrazinothiophene-2-carboxylate (or related ester)

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask, dissolve the 3-hydrazinothiophene ester (5 mmol) in ethanol (20 mL).

  • Add acetylacetone (5.5 mmol, 1.1 eq.) to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction involves the initial formation of a hydrazone intermediate followed by intramolecular cyclization with the elimination of water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure thieno[3,2-c]pyrazole product.

    • Expected Yield: Generally high (>75%) due to the efficient cyclization.

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Conclusion and Outlook

Both 3-amino- and 3-hydrazinothiophene esters are powerful intermediates in pharmaceutical and materials science. However, they are not interchangeable.

  • Choose 3-Aminothiophene Esters for:

    • Building fused six-membered rings like thienopyrimidinones.

    • When a simple primary amine functionality is required for substitution or as a directing group.

    • Applications where the stability of a Schiff base intermediate is sufficient.

  • Choose 3-Hydrazinothiophene Esters for:

    • The efficient synthesis of fused five-membered nitrogen heterocycles, particularly pyrazoles.

    • Reactions requiring a more potent nucleophile for condensation.

    • Multi-step syntheses where the stability of a hydrazone intermediate is critical for subsequent transformations like the Fischer indole synthesis.

The choice between these two synthons is a strategic one. The 3-aminothiophene ester is a reliable workhorse for many applications, while the 3-hydrazinothiophene ester, with its enhanced nucleophilicity and inherent "1,2-dinucleophile" character, provides a more direct and efficient route to a distinct and valuable region of chemical space. Understanding these fundamental differences empowers chemists to design more elegant and effective synthetic routes toward the next generation of therapeutic agents.

References

  • Gernot A. Eller, Wolfgang Holzer. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. Available at: [Link]

  • Various Authors. (2021). What is more nucleophilic between hydrazin, hydroxyl amine, and ammonia? Quora. Available at: [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 7847-7861. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines. ACS Publications. Available at: [Link]

  • Mayr, H., et al. (2020). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. Chemistry – A European Journal, 26(50), 11525-11534. Available at: [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Available at: [Link]

  • Anonymous. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

  • Anonymous. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Available at: [Link]

  • Wikipedia contributors. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]

  • FIERS, Werner; HANSEN, Bodo. (1959). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Google Patents.
  • Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. Available at: [Link]

  • J&K Scientific LLC. (2025). Gewald Reaction. Available at: [Link]

  • Bansal, P., et al. (n.d.). The classical Gewald thiophene synthesis. ResearchGate. Available at: [Link]

  • Hunt, E. (1989). Process for preparing thiophene derivatives. Google Patents.
  • Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Chemical Papers. Available at: [Link]

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B. Available at: [Link]

  • Anonymous. (n.d.). The Use of Anilinodihydrothiophenes in the Synthesis of Novel Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Anonymous. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Eller, G. A., & Holzer, W. (2025). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. Available at: [Link]

  • Ostapiuk, Y. V., et al. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. Journal of Pesticide Science. Available at: [Link]

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  • Iaroshenko, V. O., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Anonymous. (n.d.). Photochemical cyclization of α-amino esters to access 3-azetidinones. Nature Communications. Available at: [Link]

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  • Gil, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • Anonymous. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. ResearchGate. Available at: [Link]

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  • Anonymous. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Chemistry – A European Journal. Available at: [Link]

  • Wang, X., et al. (2025). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. Available at: [Link]

  • Anonymous. (n.d.). Three-Component Condensation of 3-Aminothiophene-2-carboxylic Acid Derivatives with Aldehydes and Meldrum's Acid. ResearchGate. Available at: [Link]

  • Iaroshenko, V. O., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journals. Available at: [Link]

  • Anonymous. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available at: [Link]

  • Anonymous. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Available at: [Link]

  • Anonymous. (n.d.). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Available at: [Link]

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Elemental analysis data for methyl 3-hydrazinothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization and Application of Methyl 3-hydrazinothiophene-2-carboxylate

Executive Summary

Methyl 3-hydrazinothiophene-2-carboxylate (CAS: 75681-13-9) is a critical heterocyclic building block used primarily in the synthesis of fused thiophene systems, such as thienopyrimidinones .[1] As a bioisostere of phenylhydrazine, it offers unique electronic properties due to the electron-rich thiophene ring, making it a "privileged scaffold" in drug discovery for targets involving kinase inhibition and antimicrobial activity.

This guide provides a rigorous technical analysis of the compound’s elemental composition, physical characterization, and comparative performance against standard alternatives in organic synthesis.

Part 1: Elemental Analysis & Characterization Data

For researchers validating the purity of synthesized or purchased batches, the elemental analysis (CHN/S) must align with the theoretical values derived from the molecular formula C₆H₈N₂O₂S .

Table 1: Theoretical vs. Acceptable Experimental Elemental Composition

Molecular Weight: 172.20 g/mol

ElementTheoretical Mass %Acceptable Experimental Range (±0.4%)Diagnostic Note
Carbon (C) 41.85% 41.45% – 42.25%Significant deviation (>1%) often indicates residual solvent (e.g., Ethanol, Ethyl Acetate).
Hydrogen (H) 4.68% 4.28% – 5.08%High H% suggests moisture contamination (hygroscopic tendency).
Nitrogen (N) 16.27% 15.87% – 16.67%Critical Quality Attribute. Low N% indicates decomposition to the amino-thiophene precursor (loss of hydrazine moiety).
Sulfur (S) 18.62% 18.22% – 19.02%Confirms the integrity of the thiophene ring.
Physical Verification Markers
  • Melting Point (Experimental): 69 – 71 °C [1][2].[2][3]

    • Note: A depressed melting point (e.g., <65 °C) often signals contamination with the precursor methyl 3-aminothiophene-2-carboxylate (MP ~65 °C or ~100 °C depending on polymorph) [3].

  • Appearance: Pale yellow to cream crystalline solid.[4] Darkening indicates oxidation.

Part 2: Comparative Performance Analysis

This section evaluates the utility of Methyl 3-hydrazinothiophene-2-carboxylate against its primary structural analogs and precursors.

Comparison 1: vs. Phenylhydrazine (Bioisosteric Replacement)
  • Electronic Profile: The thiophene ring is more electron-rich (π-excessive) than the benzene ring in phenylhydrazine. However, the ortho-ester group at position 2 exerts an electron-withdrawing effect, stabilizing the hydrazine slightly more than in unsubstituted thienyl hydrazines.

  • Nucleophilicity: Methyl 3-hydrazinothiophene-2-carboxylate exhibits lower nucleophilicity at the terminal nitrogen compared to phenylhydrazine due to the conjugation with the ester.

    • Implication: Cyclization reactions (e.g., with orthoesters or aldehydes) may require harsher conditions (higher temperature or acid catalysis) compared to phenyl analogs.

Comparison 2: vs. Methyl 3-aminothiophene-2-carboxylate (Precursor)
  • Stability: The hydrazine derivative is significantly less stable than its amino precursor. It is prone to oxidation and disproportionation if stored at room temperature for extended periods.

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20 °C.

  • Synthetic Utility: While the amino-ester is limited to amide coupling, the hydrazine moiety unlocks access to [1,2,3]-triazolo[4,5-b]thiophenes and thienopyrimidines via condensation reactions that are inaccessible to the amine alone.

Part 3: Experimental Application Protocols

Workflow: Synthesis of Thienopyrimidinones

The primary application of this intermediate is the synthesis of thienopyrimidinone scaffolds. The following workflow describes the standard cyclization pathway.

Step-by-Step Protocol:

  • Reagent Prep: Dissolve Methyl 3-hydrazinothiophene-2-carboxylate (1.0 eq) in Ethanol.

  • Cyclization: Add the appropriate electrophile (e.g., Triethyl orthoformate for unsubstituted core, or an aldehyde for dihydro-derivatives).

  • Catalysis: Add a catalytic amount of acetic acid or p-TsOH.

  • Reflux: Heat to reflux (78 °C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to 0 °C. The product often precipitates. Filter and wash with cold ethanol.

Visualization: Synthesis & QC Workflow

G Start Methyl 3-aminothiophene- 2-carboxylate Diazo Diazonium Intermediate (Unstable) Start->Diazo NaNO2, HCl 0°C Target Methyl 3-hydrazinothiophene- 2-carboxylate (CAS 75681-13-9) Diazo->Target SnCl2 reduction -20°C QC Quality Control (MP: 69-71°C) Target->QC Sample QC->Start Fail (Decomp) Product Thienopyrimidinone Scaffold QC->Product Pass (Cyclization)

Caption: Synthetic pathway from amino-precursor to thienopyrimidinone, featuring critical QC checkpoint.

Part 4: Quality Control Decision Tree

When handling this compound, use the following logic to determine sample viability based on analytical data.

QC_Logic Sample Analyze Sample (CAS 75681-13-9) CheckMP Check Melting Point Sample->CheckMP CheckN Check %Nitrogen (EA) CheckMP->CheckN Range 69-71°C Fail_Precursor Fail: Precursor Contamination (Recrystallize from EtOH) CheckMP->Fail_Precursor < 65°C Pass Grade A: Suitable for Synthesis CheckN->Pass 16.27% ±0.4% Fail_Decomp Fail: Hydrazine Decomposition (Discard) CheckN->Fail_Decomp < 15.8%

Caption: Decision logic for validating batch purity based on MP and Nitrogen content.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 3-hydrazinothiophene-2-carboxylate. Retrieved from [Link]

  • Dalton Pharma Services. (n.d.). Product Catalog: CAS 75681-13-9.[1] Retrieved from [Link]

  • Asian Journal of Chemistry. (2012).[5] Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). Product Specification: Methyl 3-hydrazinylthiophene-2-carboxylate. Retrieved from [Link]

Sources

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